Propargyl-peg7-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H33NO7 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C17H33NO7/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1H,3-18H2 |
InChI Key |
BZYBBAUUXGSTJD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
Propargyl-PEG7-Amine: A Technical Guide to its Chemical Mechanism of Action in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG7-amine is a heterobifunctional linker molecule that has become an instrumental tool in the field of targeted therapeutics. It does not possess a direct biological mechanism of action in the traditional sense; rather, its utility lies in its chemical functionality as a molecular bridge. This technical guide elucidates the chemical mechanism of this compound, detailing its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will provide an in-depth look at its physicochemical properties, detailed experimental protocols for its application, and visual representations of the associated chemical and biological pathways.
Introduction: The Role of a Heterobifunctional Linker
In the quest for more precise and effective therapeutics, the ability to link different molecular entities is paramount. This compound serves this purpose as a heterobifunctional linker, possessing two distinct reactive functional groups: a primary amine (-NH₂) and a terminal alkyne (propargyl group, -C≡CH). These groups are separated by a seven-unit polyethylene glycol (PEG) chain.
The core function of this molecule is to covalently connect two other molecules in a controlled, stepwise manner. The amine group provides a nucleophile for reaction with electrophiles such as activated carboxylic acids, while the alkyne group is reserved for highly specific "click chemistry" reactions. The PEG7 spacer is not merely a passive connector; it imparts crucial physicochemical properties to the final conjugate, such as enhanced hydrophilicity, improved solubility, and optimized spatial orientation between the conjugated molecules.[1]
Physicochemical Properties of this compound
The precise chemical properties of this compound are critical for its application in reproducible and well-defined bioconjugation strategies.
| Property | Value |
| Molecular Formula | C₁₇H₃₃NO₇ |
| Molecular Weight | 363.45 g/mol [2] |
| Appearance | Liquid or solid |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| SMILES Notation | C#CCOCCOCCOCCOCCOCCOCCOCCN[2] |
Chemical Mechanism of Action
The "mechanism of action" of this compound is its chemical reactivity, which is harnessed in a two-step process to conjugate two molecules of interest (Molecule A and Molecule B).
Step 1: Amine-Based Conjugation
The primary amine of this compound can be readily coupled with a molecule containing a carboxylic acid or an activated ester (e.g., an N-hydroxysuccinimide [NHS] ester). This reaction forms a stable amide bond. This is a common strategy for attaching the linker to a protein, peptide, or a small molecule with a suitable functional group.
Step 2: Alkyne-Based "Click" Chemistry
Once the first molecule is attached via the amine group, the terminal alkyne of the propargyl group becomes a handle for the second conjugation step. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This reaction forms a stable triazole linkage with a molecule that has been functionalized with an azide group (-N₃).
This two-step chemical mechanism allows for the precise and modular construction of complex biomolecules.
Logical Workflow for Conjugation
Caption: General workflow for conjugating two molecules using this compound.
Application in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This compound is an ideal linker for connecting the POI-binding ligand (the "warhead") to the E3 ligase ligand.
Mechanism of Action of a PROTAC
References
Propargyl-PEG7-Amine: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG7-amine is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation. Its unique chemical architecture, featuring a terminal propargyl group for click chemistry, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a primary amine for conjugation, offers a versatile platform for the precise assembly of complex biomolecules. This guide provides an in-depth overview of its chemical structure, properties, and applications, complete with experimental protocols and workflow visualizations to empower researchers in their drug development endeavors.
Core Chemical Properties and Structure
This compound is characterized by its three key functional components: a terminal alkyne (propargyl group), a flexible and water-soluble PEG7 chain, and a reactive primary amine. This trifecta of functionalities allows for a modular and efficient approach to the synthesis of sophisticated bioconjugates.
The chemical structure of this compound is illustrated below:
An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG7-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG7-amine is a heterobifunctional linker of significant interest in the fields of bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a terminal propargyl group for facile "click" chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hydrophilic seven-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a primary amine for conjugation to various molecules. This guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed experimental protocols and characterization data.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 1-Amino-23-propargyloxy-3,6,9,12,15,18,21-heptaoxa-tricosane | |
| Molecular Formula | C17H33NO7 | [1][2] |
| Molecular Weight | 363.45 g/mol | [1][2] |
| Typical Purity | >95% | |
| Appearance | Colorless to light yellow oil | |
| Storage Conditions | -20°C, under inert atmosphere |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and reliable strategy involves the conversion of a readily available hydroxyl-terminated PEG precursor. The following protocols detail two effective methods for the synthesis of this compound.
Primary Synthetic Pathway: From Propargyl-PEG7-OH via Azide Intermediate
This robust three-step synthesis begins with the tosylation of the terminal hydroxyl group of Propargyl-PEG7-OH, followed by nucleophilic substitution with azide, and subsequent reduction to the desired primary amine.
Experimental Protocol:
Step 1: Synthesis of Propargyl-PEG7-Tosylate (Propargyl-PEG7-OTs)
-
Dissolution: Dissolve Propargyl-PEG7-OH (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) to the cooled solution. If using DCM as the solvent, add pyridine (1.5 equivalents) as a base.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding cold water. Extract the product with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of Propargyl-PEG7-Azide (Propargyl-PEG7-N3)
-
Dissolution: Dissolve the purified Propargyl-PEG7-OTs (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: Add sodium azide (NaN3, 3-5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the tosylated intermediate.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide product, which is often used in the next step without further purification.
Step 3: Synthesis of this compound
-
Method A: Catalytic Hydrogenation
-
Dissolution: Dissolve Propargyl-PEG7-N3 (1 equivalent) in methanol or ethanol.
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC until the azide is fully consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
-
Method B: Staudinger Reduction
-
Dissolution: Dissolve Propargyl-PEG7-N3 (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Triphenylphosphine: Add triphenylphosphine (PPh3, 1.2 equivalents) and stir the mixture at room temperature for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC for the consumption of the azide.
-
Work-up and Purification: Concentrate the reaction mixture and purify by an appropriate method (see purification section) to separate the amine from triphenylphosphine oxide.
-
Alternative Synthetic Pathway: Gabriel Synthesis
The Gabriel synthesis provides an alternative route to primary amines from a halide precursor, preventing over-alkylation.[3] This method involves the alkylation of potassium phthalimide followed by hydrazinolysis.
Experimental Protocol:
Step 1: Synthesis of N-(Propargyl-PEG7)-phthalimide
-
Preparation of Halide: Prepare Propargyl-PEG7-Br or Propargyl-PEG7-I from Propargyl-PEG7-OH using standard halogenation methods (e.g., Appel reaction with CBr4/PPh3 or I2/PPh3/imidazole).
-
Alkylation: Dissolve the Propargyl-PEG7-halide (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
Reaction: Heat the mixture to 70-90°C and stir for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture, add water, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 2: Hydrazinolysis to Yield this compound
-
Dissolution: Dissolve the N-(Propargyl-PEG7)-phthalimide (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (2-4 equivalents) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Filtration: Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude amine can then be purified as described in the following section.
Purification of this compound
The purification of the final this compound product is crucial to remove any unreacted starting materials, reagents, and byproducts. A combination of the following techniques is often employed.
| Purification Method | Principle | Typical Application |
| Liquid-Liquid Extraction | Partitioning between immiscible aqueous and organic phases based on polarity and pH. | Initial work-up to remove water-soluble reagents and byproducts. |
| Flash Column Chromatography | Separation based on polarity on a solid stationary phase (e.g., silica gel). | Removal of non-polar impurities and byproducts like triphenylphosphine oxide. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Effective for removing smaller molecules (e.g., residual salts, solvents) from the larger PEG-amine product. |
| Ion-Exchange Chromatography (IEX) | Separation based on charge. | Can be used to isolate the positively charged amine from neutral or acidic impurities. |
General Purification Protocol (Post-Synthesis):
-
Initial Extraction: After the reaction, perform a suitable aqueous work-up. For the amine product, an extraction with an organic solvent under basic conditions (e.g., using a dilute NaHCO3 or Na2CO3 solution) can help remove acidic impurities.
-
Chromatographic Purification:
-
Silica Gel Chromatography: If necessary, purify the crude product on a silica gel column. A gradient elution of methanol in dichloromethane, often with a small percentage of ammonium hydroxide to prevent tailing of the amine, can be effective.
-
Size-Exclusion Chromatography (SEC): For high purity, SEC is a valuable final step. Dissolve the product in a suitable mobile phase (e.g., water, PBS, or an organic solvent mixture) and apply it to an appropriate SEC column (e.g., Sephadex LH-20 for organic solvents or a gel filtration column for aqueous solutions).
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic peaks for the propargyl group (a triplet for the acetylenic proton around 2.4 ppm and a doublet for the methylene protons adjacent to the alkyne), the PEG backbone (a complex multiplet between 3.5 and 3.7 ppm), and the methylene group adjacent to the amine (a triplet around 2.8-3.0 ppm). The integration of these peaks should correspond to the expected proton ratios.
-
¹³C NMR: Will confirm the presence of the alkyne carbons (around 70-80 ppm) and the carbon bearing the amino group (around 40 ppm).
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The observed mass should correspond to the calculated mass of this compound (363.45 g/mol ).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the final product. Due to the lack of a strong UV chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.
-
This comprehensive guide provides the necessary information for the successful synthesis, purification, and characterization of this compound, a valuable tool for researchers in the life sciences and drug discovery.
References
Propargyl-PEG7-Amine: A Technical Guide to Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG7-amine is a bifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of sophisticated therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, featuring a terminal propargyl group for "click" chemistry, a primary amine for conjugation, and a seven-unit polyethylene glycol (PEG) spacer, imparts unique solubility characteristics that are critical for its application. This technical guide provides an in-depth analysis of the solubility of this compound and its conjugates, details experimental protocols for solubility determination, and outlines the key factors influencing its behavior in various solvent systems.
Physicochemical Properties and Solubility Profile
This compound is characterized by its hydrophilic PEG7 spacer, which generally confers good solubility in aqueous solutions and a range of organic solvents. While precise quantitative solubility data is not always publicly available and can be lot-dependent, a comprehensive review of supplier data for propargyl-PEG-amine homologs provides a strong qualitative understanding of its solubility.
Qualitative Solubility Data
The solubility of propargyl-PEG-amine compounds is consistently reported across various suppliers. This information is summarized in the table below.
| Solvent Type | Solvent Name | Qualitative Solubility |
| Aqueous | Water | Soluble |
| Organic (Polar Aprotic) | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Organic (Chlorinated) | Dichloromethane (DCM) | Soluble |
This broad solubility profile makes this compound a versatile linker, compatible with a wide array of reaction conditions and bioconjugation strategies.
Factors Influencing Solubility
The solubility of this compound and its conjugates is not absolute and can be significantly influenced by several factors. Understanding these factors is crucial for optimizing experimental design and ensuring the successful formulation of drug candidates.
-
The Nature of the Conjugated Molecule: The overall solubility of a conjugate is a composite of the properties of the linker and the attached molecule (e.g., a small molecule drug, a peptide, or a protein). A large, hydrophobic conjugate can overwhelm the solubilizing effect of the PEG7 chain, leading to poor aqueous solubility.
-
pH of the Aqueous Solution: The primary amine group of this compound has a pKa value that influences its charge state and, consequently, its solubility in aqueous buffers. At a pH below the pKa, the amine group is protonated (-NH3+), which can enhance its interaction with water.
-
Concentration: As with any compound, there is a solubility limit that, if exceeded, will result in precipitation or aggregation.
-
Ionic Strength: High salt concentrations in a buffer can lead to a "salting-out" effect, where the solubility of the PEGylated compound is reduced.
-
PEG Chain Length: While this guide focuses on PEG7, it is a general principle that longer PEG chains impart greater hydrophilicity and can more effectively enhance the solubility of hydrophobic molecules.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data for their specific this compound conjugate, the following experimental protocols are recommended.
The Shake-Flask Method for Thermodynamic Solubility
This is the gold standard method for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the this compound conjugate to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be visible.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent any change in solubility.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved conjugate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection, or a relevant bioassay.
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.
High-Throughput Screening (HTS) for Kinetic Solubility
For earlier stages of drug discovery, a higher throughput method to assess kinetic solubility can be employed.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound conjugate in a water-miscible organic solvent like DMSO.
-
Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution with the aqueous buffer of interest.
-
Precipitation Monitoring: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is often defined as the highest concentration at which no significant precipitation is observed.
Conclusion
This compound is a valuable chemical tool with a favorable solubility profile for a wide range of applications in drug development and bioconjugation. Its inherent solubility in both aqueous and common organic solvents provides flexibility in experimental design. However, for specific conjugates, a thorough understanding and empirical determination of solubility are critical for successful research and development. The methodologies and principles outlined in this guide offer a robust framework for scientists and researchers to effectively work with and characterize the solubility of this compound and its derivatives.
A Technical Guide to Propargyl-PEG7-Amine: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-PEG7-amine, a heterobifunctional linker integral to the advancement of modern therapeutics. We will delve into its core properties, primary applications in drug development, and detailed experimental protocols. This document is intended to serve as a foundational resource for researchers leveraging this molecule in areas such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties and Specifications
This compound is a versatile chemical tool featuring three key components: a terminal propargyl group (an alkyne), a seven-unit polyethylene glycol (PEG) spacer, and a primary amine group. This tripartite structure enables the sequential and controlled linkage of two different molecular entities. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups provide sites for specific chemical reactions.
Quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C17H33NO7 |
| Molecular Weight | 363.45 g/mol |
| Purity | Typically >95% |
| Storage Conditions | Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C or 6 months at -80°C. |
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it an essential component in the synthesis of complex therapeutic molecules.
-
PROTAC Synthesis : this compound is widely used as a PEG-based linker for the synthesis of PROTACs.[1][2] PROTACs are innovative heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG7 linker provides the necessary length and flexibility for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Antibody-Drug Conjugates (ADCs) : In the field of ADCs, linkers like this compound are used to connect a potent cytotoxic drug to a monoclonal antibody. The amine group can be used to attach the linker to the antibody, and the propargyl group allows for the subsequent attachment of a drug payload via "click chemistry."
-
Click Chemistry : The terminal alkyne (propargyl) group is a key functionality for click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2] This reaction is highly efficient and specific, allowing for the formation of a stable triazole linkage with a molecule containing an azide group.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in bioconjugation workflows.
The primary amine of this compound is reactive towards activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond.
Methodology:
-
Activation of Carboxylic Acid : Dissolve the molecule containing a carboxylic acid (e.g., a target-binding ligand) in an anhydrous aprotic solvent like DMF or DMSO. Add 1.1 equivalents of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and 1.1 equivalents of NHS. Allow the mixture to react at room temperature for 15-30 minutes to generate the active NHS ester.
-
Conjugation to Amine : In a separate vessel, dissolve this compound in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Reaction : Add the activated NHS ester solution to the this compound solution. Let the reaction proceed for 2 to 4 hours at room temperature with gentle agitation.
-
Purification : Purify the resulting conjugate using an appropriate method, such as HPLC or column chromatography.
This protocol details the "click" reaction to conjugate the propargyl end of the linker with an azide-containing molecule (e.g., a cytotoxic drug or an E3 ligase ligand).
Materials:
-
This compound conjugate (from Protocol 1)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (freshly prepared)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., DMF, water, or a mixture)
Methodology:
-
Reagent Preparation :
-
Prepare a stock solution of CuSO4 in water (e.g., 100 mM).
-
Prepare a stock solution of the stabilizing ligand in water or DMSO (e.g., 200 mM).
-
Freshly prepare a stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
Reaction Setup :
-
In a reaction vessel, dissolve the this compound conjugate and the azide-containing molecule in the chosen solvent system. A slight excess (e.g., 1.1 equivalents) of one reagent is often used to drive the reaction.
-
Add the copper-stabilizing ligand to the mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.
-
Add the CuSO4 solution to the reaction mixture (target 1-5 mol% of Cu(II)).
-
-
Initiation :
-
Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution (target 5-10 mol%). This reduces the Cu(II) to the catalytically active Cu(I) species.
-
-
Incubation : Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Purification : Once the reaction is complete, the final conjugate can be purified by preparative HPLC or other suitable chromatographic techniques.
Visualized Workflows and Mechanisms
Diagrams created using Graphviz DOT language provide a clear visual representation of the key processes involving this compound.
References
Propargyl-PEG7-amine: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Propargyl-PEG7-amine, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, safety information, and detailed experimental protocols for its application.
Core Properties and Specifications
This compound is a versatile molecule featuring a terminal propargyl group and a primary amine, connected by a seven-unit polyethylene glycol (PEG) spacer. The propargyl group facilitates covalent linkage to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The primary amine allows for conjugation to molecules with available carboxylic acids or activated esters. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance of the resulting conjugate.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound (Estimated) | Propargyl-PEG7-acid[1][2] | Propargyl-PEG7-NHS Ester[3][4] | Propargyl-PEG9-amine[5] |
| CAS Number | Not Available | 2093154-00-6 | 2093152-77-1 | 2093153-98-9 |
| Molecular Formula | C₁₇H₃₃NO₇ | C₁₈H₃₂O₉ | C₂₂H₃₅NO₁₁ | C₂₁H₄₁NO₉ |
| Molecular Weight | ~363.45 g/mol | 392.45 g/mol | 489.52 g/mol | 451.55 g/mol |
| Purity | Typically >95% | Typically >95% or >98% | >90% | Not Specified |
| Appearance | Expected to be a liquid | Light yellow to yellow liquid | Not Specified | Not Specified |
| Storage Temperature | -20°C | 2-8°C, stored under nitrogen | -20°C | Not Specified |
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, the SDS for the structurally similar Propargyl-PEG9-amine indicates that it is not classified as a hazardous substance or mixture. For the handling of all chemical reagents, standard laboratory safety practices should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For related compounds like propargylamine, which lacks the PEG spacer, the safety profile is more severe, with hazards including flammability and corrosivity. The presence of the long, hydrophilic PEG chain in this compound is expected to significantly mitigate these hazards.
Table 2: GHS Hazard Information for Related Compounds
| Compound | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Propargyl-PEG9-amine | Not Applicable | Not a hazardous substance or mixture. | Not Applicable |
| Propargylamine | Flammable, Corrosive, Acutely Toxic | Highly flammable liquid and vapor. Harmful if swallowed. Fatal in contact with skin. Causes severe skin burns and eye damage. | Keep away from heat/sparks/open flames/hot surfaces. Wear protective gloves/protective clothing/eye protection/face protection. Do not get in eyes, on skin, or on clothing. In case of contact, immediately flush eyes or skin with plenty of water. |
Experimental Protocols
The utility of this compound lies in its ability to participate in sequential or orthogonal conjugation schemes. The following protocols provide a general framework for its use in bioconjugation.
Protocol 1: Amine Coupling to a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of the primary amine of this compound to a target molecule containing a carboxylic acid, such as a protein with accessible aspartic or glutamic acid residues, or a small molecule drug. The reaction is typically mediated by a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Materials:
-
Target molecule with a carboxylic acid
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Target Molecule: Dissolve the target molecule in the Activation Buffer.
-
Activation of Carboxylic Acid: Add a 1.5 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the target molecule solution. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Conjugation: Immediately add the this compound to the activated target molecule solution. The reaction of the amine with the activated carboxylic acid is most efficient at a pH of 7.2-7.5. Adjust the pH if necessary with the Conjugation Buffer.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.
-
Purification: Remove excess reagents and byproducts by desalting column chromatography or dialysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between the propargyl group of the this compound conjugate and an azide-containing molecule.
Materials:
-
Propargyl-functionalized conjugate from Protocol 1
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reactants: Dissolve the propargyl-functionalized conjugate and the azide-containing molecule in the Reaction Buffer.
-
Preparation of Catalyst: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water. A stock solution of the copper ligand (e.g., THPTA) can also be prepared in water or a suitable organic solvent.
-
Reaction Setup: To the solution of the propargyl-functionalized conjugate and azide-containing molecule, add the copper ligand to a final concentration of 1-5 mM.
-
Addition of Copper: Add CuSO₄ to a final concentration of 0.2-1 mM.
-
Initiation of Reaction: Initiate the click reaction by adding sodium ascorbate to a final concentration of 2-10 mM.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
Purification: The resulting triazole-linked conjugate can be purified from excess reagents and catalyst using size-exclusion chromatography or dialysis.
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.
Caption: Amine coupling of this compound to a carboxylic acid.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.
Caption: Overall experimental workflow for bioconjugation.
References
The Versatility of Propargyl-PEG7-Amine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Propargyl-peg7-amine and its derivatives are instrumental heterobifunctional linkers in the advancement of bioconjugation, drug delivery, and proteomics. The unique molecular architecture, featuring a terminal propargyl group for "click" chemistry, a seven-unit polyethylene glycol (PEG) spacer, and a reactive amine terminus, offers a versatile platform for the precise covalent linkage of diverse molecular entities. This in-depth technical guide explores the core applications of this compound, with a focus on its pivotal role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental methodologies and quantitative data are presented to empower researchers in their drug development endeavors.
Core Properties and Applications
The Propargyl-peg7 moiety combines three key functional components:
-
Propargyl Group: The terminal alkyne functionality is the cornerstone for engaging in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1] This allows for the stable and covalent attachment of azide-modified molecules.
-
PEG7 Spacer: The seven-unit polyethylene glycol chain imparts hydrophilicity to the linker and the resulting conjugate. This often enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the bioconjugate.[2]
-
Amine Group: The primary amine serves as a versatile nucleophile for conjugation to various electrophilic groups, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) on proteins, antibodies, or other molecules of interest.
These features make this compound a valuable tool in the development of complex biomolecules. Its primary applications lie in the fields of:
-
Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be utilized to connect a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens. This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure.[2][3]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] this compound serves as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG chain providing the necessary spatial orientation for the formation of a productive ternary complex.
-
Bioconjugation and Proteomics: The dual reactivity of this compound allows for its use in a wide range of bioconjugation applications, including the attachment of fluorescent dyes, biotin, or other reporter molecules to proteins for proteomics studies.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize key quantitative data and reaction parameters for the primary reactions involving the Propargyl-peg7 moiety.
Table 1: Amine-Reactive Conjugation Parameters
| Parameter | Recommended Conditions | Reactants | Notes |
| pH for NHS Ester Coupling | 7.2 - 8.5 | Propargyl-peg7-NHS ester, Protein with primary amines | Optimal range for the reaction of NHS esters with primary amines on proteins. |
| Molar Excess of NHS Ester | 5 to 20-fold | Propargyl-peg7-NHS ester to Protein | The optimal ratio should be determined empirically for each specific protein to control the degree of labeling (DOL). |
| Solvent for NHS Ester Coupling | Aqueous buffer (e.g., PBS) with <10% DMF or DMSO | Propargyl-peg7-NHS ester, Protein | Organic solvent concentration should be minimized to maintain protein integrity. |
| Reaction Time for NHS Ester Coupling | 2 hours to overnight | Propargyl-peg7-NHS ester, Protein | Reaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE. |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters
| Parameter | Recommended Conditions | Reactants | Notes |
| Catalyst | Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate) | Alkyne-modified molecule, Azide-modified molecule | The active catalyst is Cu(I), which is generated in situ from Cu(II) by the reducing agent. |
| Ligand (Optional) | THPTA or TBTA | Copper catalyst | A stabilizing ligand can enhance the efficiency and reduce copper-mediated side reactions. |
| Solvent | DMF/water, DMSO/water, or t-BuOH/water mixtures | Alkyne-modified molecule, Azide-modified molecule | The choice of solvent depends on the solubility of the reactants. |
| Reactant Stoichiometry | 1.1 equivalents of the alkyne relative to the azide | Alkyne-modified molecule, Azide-modified molecule | A slight excess of one reactant can drive the reaction to completion. |
| Reaction Time | 1 - 12 hours | Alkyne-modified molecule, Azide-modified molecule | Reaction progress can be monitored by LC-MS. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the Propargyl-peg7 moiety.
Protocol 1: Conjugation of this compound to a Protein via an Activated Carboxylic Acid
This protocol describes a general procedure for labeling a protein with this compound by first activating a carboxylated molecule (e.g., a small molecule drug or a protein with accessible carboxyl groups) with EDC and NHS.
Materials:
-
This compound
-
Molecule with a carboxylic acid group (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or other purification system
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
Dissolve this compound in Conjugation Buffer.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxyl-containing molecule, add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Conjugation to Amine:
-
Add the activated carboxyl-containing molecule solution to the solution of this compound.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting Propargyl-peg7-conjugated molecule using a desalting column, dialysis, or another appropriate chromatographic technique to remove excess reagents.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC by first coupling a target-binding ligand containing an activated carboxylic acid to this compound, followed by a "click" reaction with an azide-functionalized E3 ligase ligand.
Step 1: Synthesis of Alkyne-Linker-Ligand Intermediate
-
Activation of Target-Binding Ligand:
-
Dissolve the target-binding ligand (containing a carboxylic acid) in anhydrous DMF.
-
Add 1.1 equivalents of a coupling agent like HATU and 2.0 equivalents of a base such as DIPEA.
-
Stir for 15 minutes at room temperature to form the activated ester.
-
-
Amide Coupling:
-
Add 1.0 equivalent of this compound to the activated ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the alkyne-linker-ligand intermediate by column chromatography.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup:
-
Dissolve the alkyne-linker-ligand intermediate (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a suitable solvent mixture (e.g., DMSO/water).
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water. If desired, pre-mix the CuSO₄ with a ligand like TBTA.
-
-
Click Reaction:
-
Add the copper/ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete, dilute the mixture with water and extract the product.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Workflow for PROTAC Synthesis.
Caption: Mechanism of PROTAC-Mediated Protein Degradation.
References
Propargyl-peg7-amine: A Technical Guide for Drug Development Professionals
An In-depth Guide to a Versatile PROTAC Linker
Propargyl-peg7-amine is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and other bioconjugation strategies. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker provides a flexible polyethylene glycol (PEG) spacer, a terminal amine for conjugation to a protein of interest (POI) ligand, and a propargyl group for the subsequent attachment of an E3 ligase ligand via "click chemistry." This guide offers a comprehensive overview of its key suppliers, purity grades, and detailed experimental protocols for its application in drug development.
Key Suppliers and Purity Grades
The availability and purity of this compound are critical for reproducible and successful experimental outcomes. Several chemical suppliers offer this reagent, though purity specifications may vary. Researchers are advised to consult the suppliers' certificates of analysis for lot-specific data.
| Supplier | Stated Purity | Catalog Number (Example) |
| MedChemExpress (MCE) | Purity grade not consistently specified in general listings; consult product-specific documentation. | HY-138765 |
| DC Chemicals | Purity grade not explicitly stated in the general datasheet. | DC45238 |
| BIOZOL | Distributes MedChemExpress products. | MCE-HY-138765 |
| Ambeed | Purity information available upon request. | Not specified |
| Precise PEG | Purity information available upon request. | Not specified |
| EvitaChem | Purity information available upon request. | Not specified |
Core Applications in Research and Drug Development
This compound is primarily utilized as a linker in the construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to degrade specific target proteins. The linker's role is to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The PEG7 spacer in this compound enhances the solubility and optimizes the spatial orientation of the two ligands, facilitating the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).
The terminal amine of this compound allows for its conjugation to a carboxylic acid-containing ligand, often the warhead that binds the protein of interest. The propargyl group serves as a handle for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to attach an azide-modified E3 ligase ligand.
Experimental Protocols
The following are representative protocols for the use of this compound in the synthesis of a PROTAC. These protocols are based on standard bioconjugation techniques and should be optimized for specific ligands and experimental conditions.
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Containing Ligand
This protocol describes the formation of a stable amide bond between the primary amine of this compound and a ligand bearing a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing ligand (Ligand 1)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography purification
Methodology:
-
Activation of the Carboxylic Acid: In a clean, dry reaction vessel, dissolve the carboxylic acid-containing ligand (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) to the solution and stir at room temperature for 30-60 minutes to form the NHS ester. The reaction can be monitored by TLC or LC-MS.
-
Amide Bond Formation: To the activated NHS ester solution, add this compound (1.1 eq) and a non-nucleophilic base such as TEA or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting propargyl-functionalized intermediate by silica gel column chromatography to obtain the desired product.
Caption: Workflow for Amide Coupling of this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to conjugate the propargyl-functionalized intermediate with an azide-containing E3 ligase ligand.
Materials:
-
Propargyl-functionalized intermediate (from Protocol 1)
-
Azide-containing E3 ligase ligand (Ligand 2)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional)
-
Solvent system (e.g., t-BuOH/water, DMSO/water)
-
Reaction vessel
-
Stirring apparatus
-
LC-MS for reaction monitoring
-
Preparative High-Performance Liquid Chromatography (HPLC) for purification
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve the propargyl-functionalized intermediate (1.0 eq) and the azide-containing E3 ligase ligand (1.1 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/water).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq) in water. If using a stabilizing ligand, pre-mix the CuSO₄ with TBTA before adding the sodium ascorbate.
-
Initiation of Reaction: Add the copper/ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the formation of the triazole product by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.
-
Characterize the final compound by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for CuAAC "Click" Chemistry Reaction.
Signaling Pathways and Logical Relationships
The primary role of this compound is not to directly interact with signaling pathways, but to serve as a critical component in a molecule (PROTAC) that hijacks a fundamental cellular process: the ubiquitin-proteasome pathway for protein degradation.
Caption: Logical Flow of PROTAC-Mediated Protein Degradation.
The Pivotal Role of the PEG7 Spacer in Propargyl-peg7-amine: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Propargyl-peg7-amine is a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, comprising a terminal propargyl group for click chemistry, a primary amine for amide bond formation, and a seven-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides an in-depth exploration of the core functionalities of the PEG7 spacer within this molecule, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in drug development.
Core Properties and Physicochemical Data
The defining feature of this compound is its discrete PEG7 spacer, which confers specific physicochemical properties crucial for its function in bioconjugation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₃NO₇ | [1] |
| Molecular Weight | 363.45 g/mol | [1] |
| Number of PEG Units | 7 | |
| Estimated Spacer Length | ~28 Å |
Note: The spacer length is an estimation based on the approximate length of a single ethylene glycol unit (~3.5-4.0 Å).
The Multifaceted Role of the PEG7 Spacer
The PEG7 spacer is not merely a passive linker; it actively modulates the properties of the resulting bioconjugate, influencing its solubility, stability, pharmacokinetics, and biological activity.
Enhanced Hydrophilicity and Solubility
One of the most significant contributions of the PEG7 spacer is the enhancement of hydrophilicity.[2] Many potent cytotoxic drugs and small molecule inhibitors used in ADCs and PROTACs are hydrophobic, leading to challenges with aggregation and poor solubility in aqueous environments. The seven ethylene glycol units of the PEG spacer create a hydrophilic microenvironment around the conjugated molecule, improving its overall water solubility and preventing aggregation. This is critical for maintaining the stability and biological activity of the final conjugate.[2]
Optimized Pharmacokinetics
The length of the PEG spacer has a direct impact on the pharmacokinetic profile of a bioconjugate. Generally, increasing the PEG length can lead to a longer circulation half-life and reduced clearance. This is attributed to the increased hydrodynamic radius of the molecule, which limits renal filtration. While longer PEG chains can sometimes lead to decreased biological activity due to steric hindrance, a mid-length spacer like PEG7 often provides an optimal balance, enhancing in vivo stability without significantly compromising target engagement.
Ideal Spatial Separation and Flexibility
The PEG7 spacer provides critical spatial separation between the two conjugated molecules (e.g., an antibody and a drug, or a target-binding ligand and an E3 ligase ligand). This separation is crucial for several reasons:
-
Reduced Steric Hindrance: The spacer prevents the conjugated payload from interfering with the binding of the primary biological molecule (e.g., an antibody to its antigen).
-
Facilitating Ternary Complex Formation in PROTACs: In PROTACs, the linker must be of sufficient length and flexibility to allow the target protein and the E3 ligase to come into close proximity and form a stable ternary complex, which is a prerequisite for ubiquitination and subsequent degradation of the target protein. The flexibility of the PEG7 chain is thought to be advantageous in this process.
Quantitative Impact of PEG Spacer Length
The choice of PEG spacer length is a critical parameter in the design of bioconjugates. The following table summarizes comparative data on the impact of different PEG spacer lengths on key bioconjugate properties.
| Parameter | PEG2 | PEG4 | PEG6 | PEG12 | Source(s) |
| Hydrophilicity (logD) | -1.95 | - | - | -2.22 | [3] |
| Serum Stability (T½) | 246 ± 4 min | - | 584 ± 20 min | - | |
| Binding Affinity (IC₅₀) | Lower IC₅₀ (higher affinity) in some cases | Generally balanced affinity | Generally balanced affinity | Higher IC₅₀ (lower affinity) in some cases |
Note: Data is synthesized from studies on various bioconjugates and is intended to show general trends. The optimal PEG length is highly dependent on the specific application and the molecules being conjugated.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of propargyl-PEG linkers in the synthesis of ADCs and PROTACs. While these protocols are for the related Propargyl-PEG7-acid, the fundamental steps of amide coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) are directly applicable to this compound.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a two-step process for conjugating an azide-modified cytotoxic drug to an antibody.
Step 1: Antibody Modification with this compound
-
Activation of Amine: Dissolve this compound in a suitable anhydrous solvent like DMF.
-
Amide Coupling: React the amine group of this compound with an activated carboxylic acid on the antibody or a bifunctional linker attached to the antibody. This can be achieved using standard coupling reagents such as EDC and NHS to form a stable amide bond.
-
Purification: The propargyl-modified antibody is purified using size-exclusion chromatography to remove excess reagents.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
-
Reaction Setup: In a reaction vessel, combine the propargyl-modified antibody with an azide-containing cytotoxic drug in a suitable buffer (e.g., PBS).
-
Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. A copper-chelating ligand such as THPTA is often used to stabilize the Cu(I) catalyst.
-
Click Reaction: Add the CuSO₄/ligand mixture and sodium ascorbate to the antibody-drug solution to initiate the click reaction. The reaction is typically allowed to proceed at room temperature for several hours.
-
Purification: The final ADC is purified using techniques such as size-exclusion chromatography or protein A affinity chromatography to remove unreacted drug and catalyst.
Protocol 2: Synthesis of a PROTAC Molecule
This protocol outlines the synthesis of a PROTAC by first coupling this compound to a target-binding ligand and then "clicking" on an E3 ligase ligand.
Step 1: Synthesis of Alkyne-Linker-Ligand Intermediate
-
Amide Coupling: React the amine of this compound with an activated carboxylic acid on the target-binding ligand using coupling reagents like HATU and DIPEA in an anhydrous solvent like DMF.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, the alkyne-functionalized intermediate is purified by preparative HPLC.
Step 2: CuAAC "Click" Reaction
-
Reaction Setup: Dissolve the alkyne-functionalized intermediate and an azide-modified E3 ligase ligand in a suitable solvent system (e.g., DMSO/water).
-
Catalyst Addition: Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate to the reaction mixture.
-
Reaction and Purification: Stir the reaction at room temperature and monitor by LC-MS. Upon completion, the final PROTAC is purified by preparative HPLC.
Mandatory Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for PROTAC synthesis using this compound.
Mechanism of Action of an ADC Targeting the HER2 Pathway
Caption: Mechanism of action for an ADC targeting the HER2 receptor.
PROTAC-Mediated Degradation of KRAS
Caption: PROTAC-mediated degradation of oncogenic KRAS.
References
Propargyl-PEG7-amine: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG7-amine is a high-purity, heterobifunctional linker essential in the fields of bioconjugation, drug delivery, and proteomics. Its unique molecular architecture, comprising a terminal propargyl group (an alkyne), a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a primary amine, offers researchers a versatile tool for the covalent linkage of diverse molecular entities. This guide provides an in-depth overview of the core properties, applications, and detailed experimental protocols for this compound, facilitating its effective integration into research and development workflows.
The propargyl group serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with azide-modified molecules.[1] The primary amine allows for straightforward conjugation to molecules bearing carboxylic acids, activated esters, or other amine-reactive functional groups, forming stable amide bonds.[2][3] The intervening PEG7 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugates.[4]
Core Properties and Specifications
This compound is a versatile linker used in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C17H33NO7 | |
| Molecular Weight | 363.45 g/mol | |
| Purity | Typically >95% | |
| Appearance | Liquid | |
| Color | Colorless to light yellow | |
| Storage Conditions | -20°C, under an inert atmosphere | |
| Solubility | Water, DMSO, DCM, DMF |
Applications in Research and Drug Development
The dual functionality of this compound makes it an invaluable component in the modular synthesis of complex therapeutic and diagnostic agents.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can serve as the central linker connecting a target protein-binding ligand to an E3 ligase-binding ligand. The PEG7 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. This compound can be used to connect the cytotoxic drug to the antibody. The hydrophilic PEG linker can help to overcome the hydrophobicity of many cytotoxic drugs, thereby improving the overall properties and solubility of the ADC.
Experimental Protocols
The following protocols provide detailed methodologies for the two key reactions involving this compound: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid using carbodiimide chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., a protein ligand, payload)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in Activation Buffer or anhydrous DMF/DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to this compound:
-
Dissolve this compound (1.1 equivalents) in Coupling Buffer.
-
Add the this compound solution to the activated carboxylic acid solution.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.
Materials:
-
This compound conjugate (from Protocol 1)
-
Azide-containing molecule (e.g., a fluorescent probe, protein ligand)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF for dissolving reagents
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound conjugate in an appropriate solvent.
-
Prepare a stock solution of the azide-containing molecule in an appropriate solvent.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water or DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
In a reaction tube, combine the this compound conjugate and the azide-containing molecule (typically a slight excess of one reagent is used) in the Reaction Buffer.
-
Add the THPTA ligand to the reaction mixture. A typical molar ratio of ligand to copper is 5:1.
-
Add the CuSO4 solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard methods such as column chromatography, HPLC, or precipitation to remove the copper catalyst and other reagents.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
Methodological & Application
Application Notes and Protocols for Propargyl-PEG7-Amine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Propargyl-PEG7-amine, a heterobifunctional linker, in click chemistry for the bioconjugation of molecules. This reagent is particularly valuable in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
This compound contains three key functional components: a terminal amine group for initial conjugation, a seven-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal propargyl group for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2]
Data Presentation
The following table summarizes typical reaction conditions for the two-step bioconjugation process using this compound.
| Parameter | Amine Conjugation (NHS Ester Reaction) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactants | This compound, NHS-activated molecule | Propargyl-functionalized molecule, Azide-modified molecule |
| Molar Ratio | 1.5 - 5 equivalents of this compound | 5 - 20 fold molar excess of azide-modified molecule |
| Solvent | Amine-free buffer (e.g., PBS, pH 7.2-7.5) | PBS or Tris-buffered saline (TBS), pH 7.0-8.0 |
| Catalyst | - | CuSO₄ (final concentration: 0.2-1 mM) |
| Reducing Agent | - | Sodium Ascorbate (final concentration: 2-10 mM) |
| Ligand | - | THPTA (final concentration: 1-5 mM) |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | 1-4 hours at room temperature |
| Reaction pH | 7.2 - 7.5 | 7.0 - 8.0 |
Experimental Protocols
This protocol is divided into two stages: the initial conjugation of this compound to a molecule containing an activated carboxylic acid (e.g., an NHS ester), followed by the click chemistry reaction to conjugate an azide-modified molecule.
Stage 1: Amine Conjugation to an NHS-Activated Molecule
This procedure describes the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
This compound
-
NHS-activated molecule of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS-activated molecule in an appropriate amine-free buffer to a desired concentration.
-
Dissolve this compound in the same buffer.
-
-
Conjugation Reaction:
-
Add 1.5 to 5 equivalents of the this compound solution to the NHS-activated molecule solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This stage utilizes the propargyl group on the newly functionalized molecule for a highly specific click chemistry reaction with an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule from Stage 1
-
Azide-modified molecule
-
Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-modified molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Prepare a stock solution of the copper-chelating ligand, THPTA.
-
-
Click Reaction Setup:
-
In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule in the desired molar ratio (typically a 5-20 fold molar excess of the azide molecule is used) in the reaction buffer.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM. THPTA helps to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.2-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, the final conjugate can be purified using standard methods such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Signaling pathway of the CuAAC reaction.
References
Step-by-Step Protein Labeling with a Propargyl-PEG Linker for Advanced Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with functional linkers is a cornerstone of modern biotechnology and drug development. This document provides a detailed guide to the labeling of proteins with a propargyl-PEG linker, a versatile tool for introducing a terminal alkyne group onto a protein surface. This alkyne handle enables subsequent, highly specific and efficient "click chemistry" reactions for the attachment of various payloads, such as small molecule drugs, imaging agents, or other biomolecules.[1][2] This methodology is central to the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]
While the requested molecule was "Propargyl-peg7-amine," the standard and most widely used method for labeling primary amines on proteins (such as lysine residues) involves the use of Propargyl-PEG7-acid . The carboxylic acid group of this molecule can be readily activated to react with protein amines. This compound, having a terminal amine, is not directly reactive with the amine groups on proteins. Therefore, these application notes will focus on the well-established protocol using Propargyl-PEG7-acid.
Principle of the Reaction
The labeling process is a two-stage procedure. The first stage involves the covalent attachment of the Propargyl-PEG7 linker to the protein. The second stage utilizes the newly introduced propargyl group for a click chemistry reaction with an azide-functionalized molecule of interest.
Stage 1: Amine-Reactive Labeling
The most common strategy for labeling proteins with Propargyl-PEG7-acid involves the activation of its carboxylic acid group to form an N-hydroxysuccinimide (NHS) ester.[1] This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The resulting Propargyl-PEG7-NHS ester is an amine-reactive reagent that readily reacts with the primary amines on the surface of the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.
Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the protein is functionalized with the propargyl group, it can be conjugated to a molecule containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This reaction is highly efficient, specific, and biocompatible, forming a stable triazole linkage.
Data Presentation
The degree of labeling (DOL), which represents the average number of linker molecules conjugated to a single protein molecule, is a critical parameter. The DOL can be controlled by optimizing the reaction conditions, particularly the molar ratio of the Propargyl-PEG7-NHS ester to the protein and the reaction pH.
| Molar Ratio (NHS Ester : Protein) | Reaction pH | Expected Degree of Labeling (DOL) | Notes |
| 5:1 - 10:1 | 8.0 - 8.5 | 1 - 3 | Lower ratios are used when minimal labeling is desired to preserve protein activity. |
| 10:1 - 20:1 | 8.0 - 8.5 | 3 - 6 | A good starting point for many applications. |
| > 20:1 | 8.0 - 8.5 | > 6 | Higher ratios can lead to a higher DOL but may also increase the risk of protein aggregation and loss of activity. |
| Reaction Parameter | Recommended Conditions | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, MES) | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester. |
| Reaction pH | 7.2 - 8.5 | The reaction of the NHS ester with primary amines is most efficient at a slightly basic pH. |
| Incubation Time | 1 - 2 hours at room temperature or overnight at 4°C | Longer incubation times may be necessary for less reactive proteins. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5 | To stop the reaction and consume any unreacted NHS ester. |
Experimental Protocols
Protocol 1: Activation of Propargyl-PEG7-acid and Protein Labeling
This protocol describes the in situ activation of Propargyl-PEG7-acid to an NHS ester and subsequent conjugation to a protein.
Materials:
-
Protein of interest
-
Propargyl-PEG7-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris). If necessary, perform a buffer exchange using a desalting column.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Propargyl-PEG7-acid in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or anhydrous DMF/DMSO.
-
-
Activation of Propargyl-PEG7-acid:
-
In a microcentrifuge tube, combine 1 equivalent of the Propargyl-PEG7-acid solution with 1.1 to 1.5 equivalents of EDC and 1.1 to 1.5 equivalents of NHS (or Sulfo-NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG7-NHS ester.
-
-
Protein Conjugation:
-
Immediately add the activated Propargyl-PEG7-NHS ester mixture to the protein solution. A molar ratio of 10:1 to 20:1 (NHS ester to protein) is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to stop the reaction.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted reagents and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Protocol 2: Click Chemistry Conjugation of an Azide-Payload
This protocol describes the conjugation of an azide-containing molecule to the propargyl-functionalized protein.
Materials:
-
Propargyl-labeled protein
-
Azide-functionalized payload
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-payload in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the propargyl-labeled protein with the azide-payload at a 5- to 20-fold molar excess of the payload.
-
Add THPTA to a final concentration of 1-5 mM.
-
Add CuSO4 to a final concentration of 0.2-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification of the Final Conjugate:
-
Remove the copper catalyst, excess reagents, and byproducts using a desalting column or other suitable purification method.
-
Visualizations
Caption: Experimental workflow for protein labeling with Propargyl-PEG7-acid and subsequent click chemistry.
Caption: Chemical pathway for protein labeling via NHS ester chemistry and click reaction.
Alternative Strategies and Considerations
For researchers specifically requiring the use of an amine-terminated linker like this compound, alternative conjugation strategies would be necessary. This would typically involve pre-modification of the protein to introduce a functional group that is reactive towards amines. For instance, the carboxyl groups on aspartic and glutamic acid residues, or the C-terminus of the protein, can be activated (e.g., with EDC/NHS) to react with an amine-containing linker. However, this "reverse" labeling approach is less common for targeting surface-exposed residues.
Conclusion
The use of Propargyl-PEG7-acid, in combination with NHS ester chemistry, provides a robust and reliable method for introducing a terminal alkyne onto a protein. This functional handle opens up a vast array of possibilities for creating well-defined protein conjugates through the highly efficient click chemistry reaction. The protocols and data presented here offer a solid foundation for researchers to successfully implement this powerful bioconjugation strategy in their own research and development endeavors.
References
Application of Propargyl-peg7-amine in antibody-drug conjugates (ADCs).
Application of Propargyl-PEG7-Amine in Antibody-Drug Conjugates (ADCs)
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterobifunctional linker that has become an important tool in the development of antibody-drug conjugates (ADCs). Its unique structure, which includes a terminal alkyne group, a seven-unit polyethylene glycol (PEG) spacer, and a primary amine, allows for the precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies. The PEG7 spacer is hydrophilic, which can enhance the solubility and improve the pharmacokinetic properties of the resulting ADC.[1][2] The propargyl group enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for a highly efficient and stable attachment of an azide-modified drug.[1][3] This linker is typically used in a two-step conjugation process. First, the amine group of the linker is reacted with an activated ester on the antibody, often at lysine residues. Second, the alkyne-functionalized antibody is conjugated to an azide-bearing cytotoxic drug.[2]
Applications
The primary application of this compound in the context of ADCs is to serve as a stable, hydrophilic linker between the antibody and the cytotoxic payload. This linkage is designed to be stable in circulation, only releasing the payload once the ADC has reached its target and been internalized by the cancer cell. The key applications include:
-
Targeted Drug Delivery: Facilitating the targeted delivery of highly potent cytotoxic agents to tumor cells, thereby increasing the therapeutic window and reducing off-target toxicity.
-
Improved Pharmacokinetics: The hydrophilic PEG7 spacer can help to mitigate the aggregation of ADCs that can occur with hydrophobic payloads and may improve the overall pharmacokinetic profile of the conjugate.
-
Modular ADC Construction: The use of click chemistry allows for a modular approach to ADC development, where different antibody, linker, and drug combinations can be easily explored.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the development of an ADC using a this compound linker. The data presented here is a representative example to illustrate the expected outcomes.
| Parameter | Value | Method of Determination |
| Linker-Antibody Conjugation | ||
| Degree of Labeling (DOL) | 2-4 linkers/antibody | UV-Vis Spectroscopy, Mass Spectrometry |
| Conjugation Efficiency | >90% | HPLC Analysis |
| ADC Final Product | ||
| Drug-to-Antibody Ratio (DAR) | ~2-4 | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry |
| Purity | >95% | Size Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| In vitro Plasma Stability (Half-life) | Expected to be long (data emerging) | Inferred from the stability of the triazole ring |
| In Vitro Efficacy | ||
| IC50 (Target-positive cells) | 1-10 nM | Cell Viability Assay (e.g., MTS, CellTiter-Glo) |
| IC50 (Target-negative cells) | >1000 nM | Cell Viability Assay (e.g., MTS, CellTiter-Glo) |
| In Vivo Efficacy (Xenograft Model) | ||
| Tumor Growth Inhibition (TGI) | >80% | Measurement of tumor volume over time |
| Pharmacokinetics (Mouse) | ||
| ADC Half-life (t1/2) | ~150 hours | ELISA, LC-MS/MS |
Experimental Protocols
Here we provide detailed protocols for the key experiments involved in the synthesis and characterization of an ADC using this compound.
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of this compound to an antibody via activated lysine residues. This example uses a pre-activated antibody with NHS-ester functional groups.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer: PBS, pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Antibody Preparation:
-
If not already in the correct buffer, exchange the antibody into the conjugation buffer (PBS, pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 2 hours with gentle agitation.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the alkyne-modified antibody from excess linker and quenching reagents using size-exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.
-
Protocol 2: Click Chemistry Conjugation of Azide-Drug to Alkyne-Modified Antibody
This protocol outlines the copper-catalyzed click chemistry reaction to conjugate an azide-containing cytotoxic drug to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
Azide-functionalized cytotoxic drug
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
DMSO
-
Reaction buffer: PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-drug in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-modified antibody to the reaction buffer.
-
Add a 5-fold molar excess of the azide-drug stock solution to the antibody.
-
Add THPTA to a final concentration of 5 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
-
Initiation of Click Reaction:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from excess drug and reaction components using size-exclusion chromatography.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC) and SDS-PAGE.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes how to evaluate the potency of the ADC on target-positive and target-negative cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC and control antibody
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the ADC or control antibody.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
References
Application Notes: Utilizing Propargyl-PEG7-Amine for the Development of Proteolysis Targeting Chimeras (PROTACs)
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two ligands.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
Propargyl-PEG7-amine is a polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its structure incorporates a terminal amine group for initial conjugation, a seven-unit PEG chain, and a terminal propargyl group (an alkyne). This combination of features offers several advantages for PROTAC development. The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules. The length of the PEG7 linker provides significant spatial separation between the two ligands, which is often necessary to allow for the productive formation of the ternary complex without steric hindrance. Furthermore, the terminal alkyne group facilitates highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," which allows for a modular approach to synthesizing PROTAC libraries.
Data Presentation
The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase combination. Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While specific data for PROTACs utilizing the precise this compound linker is proprietary, the following tables provide representative data illustrating the effect of PEG linker length on the degradation of different target proteins.
Table 1: Effect of PEG Linker Length on TBK1 Degradation
| Linker Length (Number of Atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| < 12 | TBK1 | VHL | Inactive | N/A |
| 21 | TBK1 | VHL | 3 | 96 |
| 29 | TBK1 | VHL | 292 | 76 |
Table 2: Effect of PEG Linker Length on BTK Degradation
| Linker Composition | Target Protein | E3 Ligase | Potency |
| < 4 PEG units | BTK | CRBN | Impaired |
| ≥ 4 PEG units | BTK | CRBN | Potent |
Experimental Protocols
This section provides detailed protocols for the synthesis of a PROTAC using this compound and for the subsequent biological evaluation of its activity.
Protocol 1: PROTAC Synthesis via Amide Coupling and Click Chemistry
This protocol describes a general two-step synthesis of a PROTAC using this compound. It involves an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.
Step 1: Amide Coupling
-
Materials:
-
Ligand 1 with a free carboxylic acid group (e.g., POI binder)
-
This compound
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous organic solvent (e.g., DMF, DCM)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve Ligand 1 (1.0 eq) and this compound (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF).
-
Add the coupling reagents (e.g., HATU (1.2 eq)) and a base (e.g., DIPEA (2.0 eq)).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography or preparative HPLC to obtain the alkyne-functionalized intermediate.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Alkyne-functionalized intermediate from Step 1
-
Azide-modified Ligand 2 (e.g., E3 ligase binder)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper-chelating ligand (optional, e.g., TBTA or THPTA)
-
Solvents for reaction and purification (e.g., DMSO, water, t-BuOH, acetonitrile)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
-
-
Procedure:
-
Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in a mixture of solvents (e.g., DMSO/water or t-BuOH/water).
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and, if used, a copper-chelating ligand (e.g., THPTA).
-
In another vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
Add the copper/ligand solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Materials:
-
6-well cell culture plates
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 12, 24, or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of a PROTAC.
-
Materials:
-
96-well clear-bottom white plates
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate for a period relevant to the degradation experiment (e.g., 24 or 48 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the PROTAC concentration to determine the cytotoxic effects.
-
Visualizations
The following diagrams illustrate the PROTAC mechanism of action and relevant experimental workflows.
References
Surface Modification with Propargyl-PEG7-Amine: Application Notes and Protocols for Researchers
For Immediate Release
A Comprehensive Guide to Utilizing Propargyl-PEG7-Amine for Advanced Surface Functionalization in Research and Drug Development
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound for surface modification. This versatile heterobifunctional linker, featuring a terminal amine group for initial surface attachment and a propargyl group for subsequent bio-conjugation via click chemistry, is an invaluable tool for creating precisely functionalized surfaces for a wide range of applications, including cell adhesion studies, targeted drug delivery, and biosensor development.
Introduction
This compound is a polyethylene glycol (PEG) linker containing a primary amine (-NH2) at one terminus and a propargyl (alkyne) group at the other. The amine group allows for covalent attachment to a variety of surfaces, such as those functionalized with carboxylic acids or N-hydroxysuccinimide (NHS) esters. The seven-unit PEG spacer enhances hydrophilicity, reduces non-specific protein adsorption, and provides a flexible linker arm. The terminal alkyne group is readily available for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the attachment of a wide array of azide-modified molecules, including peptides, proteins, and small molecules.
Applications
The unique properties of this compound make it suitable for numerous applications in biomedical research and drug development:
-
Biomaterial Engineering: Creation of biocompatible and bioactive surfaces that can promote or inhibit cell adhesion and proliferation.
-
Targeted Drug Delivery: Functionalization of nanoparticles and other drug carriers with targeting ligands to enhance site-specific drug accumulation.
-
Biosensor Development: Immobilization of antibodies, enzymes, or other biorecognition elements onto sensor surfaces.
-
Fundamental Cell Biology Research: Creation of defined surfaces to study cell-matrix interactions and cellular signaling.
Data Presentation: Quantitative Analysis of Surface Modification
The successful functionalization of a surface with this compound is dependent on achieving a desired surface density of the linker. The following tables summarize quantitative data from studies on the surface density of amine-terminated PEG molecules on various substrates. This data can serve as a valuable reference for optimizing immobilization protocols.
| Substrate | Amine-Terminated PEG | Quantification Method | Surface Density (chains/nm²) | Reference |
| Gold | HS-PEG3000-NH2 | Fluorescamine Assay | 2.21 | [1] |
| Gold | HS-PEG5000-NH2 | Fluorescamine Assay | 1.33 | [1] |
| Gold | HS-PEG20000-NH2 | Fluorescamine Assay | 0.21 | [1] |
| Silica | Amine-terminated PEG (Mw = 2000 Da) | X-ray Photoelectron Spectroscopy & Ellipsometry | ~0.4 (PEG), ~1.4 (amine groups) | [2] |
| Gold Nanoparticles (10 nm) | Lipoic acid-PEG-NH2 | Microscale Thermogravimetric Analysis | 4.76 | [3] |
| Gold Nanoparticles (30 nm) | Lipoic acid-PEG-NH2 | Microscale Thermogravimetric Analysis | 4.00 | |
| Hydrogel Nanoparticles | Fluorescein-PEG5k-SCM | Fluorescence Measurement | 0.083 (high density), 0.028 (low density) |
Experimental Protocols
Protocol 1: Immobilization of this compound onto a Carboxylated Surface
This protocol describes the covalent attachment of this compound to a surface functionalized with carboxylic acid groups using EDC/NHS chemistry.
Materials:
-
Carboxylated substrate (e.g., self-assembled monolayer on gold, carboxylated polymer)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature.
-
Prepare a stock solution of this compound in DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Immerse the carboxylated substrate in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the buffer to a final concentration of 1-5 mg/mL each.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Coupling of this compound:
-
Remove the substrate from the activation solution and wash thoroughly with Coupling Buffer.
-
Prepare a solution of this compound in Coupling Buffer (the concentration will need to be optimized for the desired surface density).
-
Immerse the activated substrate in the this compound solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the substrate from the coupling solution.
-
Immerse the substrate in Quenching Solution for 15-30 minutes to deactivate any remaining NHS esters.
-
Wash the substrate extensively with Coupling Buffer and then with deionized water.
-
Dry the functionalized surface under a stream of nitrogen.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a this compound Modified Surface
This protocol describes the "clicking" of an azide-modified molecule onto the propargyl-functionalized surface.
Materials:
-
This compound functionalized substrate
-
Azide-modified molecule of interest (e.g., peptide, protein, fluorescent dye)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified molecule in a suitable solvent (e.g., water, DMSO).
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
Immerse the this compound functionalized substrate in Reaction Buffer.
-
Add the azide-modified molecule to the buffer to the desired final concentration.
-
Add THPTA to a final concentration of 1-5 mM.
-
Add CuSO4 to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle agitation, protected from light.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate extensively with Reaction Buffer, followed by deionized water.
-
Dry the functionalized surface under a stream of nitrogen.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for surface modification.
Signaling Pathway Example: Integrin Signaling Activated by Immobilized RGD Peptide
Surfaces functionalized with this compound can be used to immobilize bioactive molecules that trigger specific cellular signaling pathways. For example, the tripeptide Arginine-Glycine-Aspartic acid (RGD) is a well-known ligand for integrin receptors and can be "clicked" onto a propargyl-functionalized surface. Upon cell adhesion to the RGD-modified surface, integrin clustering can activate downstream signaling cascades, such as the Akt survival pathway.
References
- 1. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The surface density gradient of grafted poly (ethylene glycol): preparation, characterization and protein adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG7-Amine in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG7-amine is a heterobifunctional linker molecule that serves as a critical building block in the formation of biocompatible and biodegradable hydrogels. Its unique structure, featuring a terminal alkyne group, a seven-unit polyethylene glycol (PEG) spacer, and a primary amine, allows for the precise and efficient creation of crosslinked polymer networks through "click chemistry." These hydrogels are increasingly utilized in a variety of biomedical applications, including controlled drug delivery, tissue engineering, and 3D cell culture, owing to their tunable mechanical properties, high water content, and ability to encapsulate therapeutic agents and cells.
The primary amine functionality of this compound allows for its conjugation to a polymer backbone or other molecules, while the terminal alkyne group provides a reactive handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This orthogonality enables the formation of well-defined hydrogel networks with predictable properties. The hydrophilic PEG7 spacer enhances the biocompatibility and solubility of the resulting hydrogel, minimizing non-specific protein adsorption and improving its in vivo performance.
This document provides detailed application notes and experimental protocols for the use of this compound in the formation of hydrogels for research and drug development purposes.
Principle of Hydrogel Formation
The formation of hydrogels using this compound typically involves a two-step process. First, the amine group of the linker is conjugated to a multi-arm PEG precursor that has been activated with a leaving group, such as a mesylate. This step results in a multi-arm PEG-alkyne macromer. In the second step, this alkyne-functionalized PEG is crosslinked with a multi-arm azide-functionalized PEG in the presence of a copper(I) catalyst (for CuAAC) or by simply mixing with a strained alkyne (for SPAAC) to form a stable triazole linkage, leading to the formation of the hydrogel network.
Applications
The versatility of this compound-based hydrogels lends them to a wide range of applications in the biomedical field:
-
Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, such as small molecule drugs, peptides, and proteins, allowing for their sustained and localized release. This is particularly beneficial in cancer therapy and regenerative medicine.[1][2][3][4]
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing structural support and appropriate biochemical cues for cell adhesion, proliferation, and differentiation.[5]
-
3D Cell Culture: The biocompatible nature of these hydrogels makes them ideal for encapsulating cells to create three-dimensional in vitro models that more accurately recapitulate the in vivo environment for studying cell behavior and drug response.
-
Wound Healing: Hydrogels can provide a moist environment conducive to wound healing and can be loaded with growth factors or antimicrobial agents to accelerate the healing process.
Quantitative Data Presentation
The physical and mechanical properties of the hydrogels can be tuned by varying the molecular weight of the PEG precursors, the concentration of the polymers, and the crosslinking chemistry. The following tables summarize typical quantitative data for PEG-alkyne based hydrogels formed via azide-alkyne cycloaddition.
Table 1: Gelation and Swelling Properties of PEG-Alkyne Hydrogels
| Property | Value Range | Conditions |
| Gelation Time | 10 - 60 seconds | Room temperature, SPAAC |
| Mass-Based Swelling Ratio | 45 - 76 | In PBS (pH 7.4) |
| Polymer Weight Percent | 1.31 - 2.05% | In swollen state |
Data adapted from studies on strain-promoted alkyne-azide cycloaddition (SPAAC) hydrogels.
Table 2: Mechanical and Degradation Properties of PEG-Alkyne Hydrogels
| Property | Value Range | Conditions |
| Young's Modulus | 1 - 18 kPa | Dependent on polymer molecular weight and crosslinking density |
| Degradation Time | 1 - 35 days | In PBS (pH 7.4) |
Data adapted from studies on strain-promoted alkyne-azide cycloaddition (SPAAC) hydrogels.
Experimental Protocols
Protocol 1: Synthesis of Multi-Arm PEG-Propargyl (PEG-Alkyne)
This protocol describes the synthesis of a multi-arm PEG-alkyne macromer from a multi-arm PEG-hydroxyl precursor.
Materials:
-
Multi-arm PEG-OH (e.g., 4-arm or 8-arm PEG-OH)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN3)
-
Diethyl ether
-
Dialysis tubing (MWCO appropriate for the PEG size)
Procedure:
-
Mesylation of Multi-arm PEG-OH: a. Dissolve multi-arm PEG-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Add triethylamine (TEA) dropwise to the solution while stirring. d. Slowly add methanesulfonyl chloride (MsCl) dropwise to the reaction mixture. e. Allow the reaction to proceed at 0°C for 2 hours and then at room temperature overnight. f. Precipitate the product by adding cold diethyl ether. g. Collect the precipitate by filtration and dry under vacuum to obtain multi-arm PEG-mesylate.
-
Conversion to Multi-arm PEG-Azide (Intermediate for Crosslinker): a. Dissolve the multi-arm PEG-mesylate in anhydrous DMF. b. Add sodium azide (NaN3) in excess. c. Heat the reaction mixture to 80°C and stir for 24 hours. d. Cool the reaction to room temperature and precipitate the product in cold diethyl ether. e. Redissolve the precipitate in deionized water and dialyze against deionized water for 3 days to remove excess salts. f. Lyophilize the dialyzed solution to obtain the multi-arm PEG-azide crosslinker.
-
Functionalization with this compound: a. Dissolve the multi-arm PEG-mesylate in anhydrous DMF. b. Add this compound in slight molar excess relative to the hydroxyl groups of the initial PEG. c. Add TEA as a base. d. Stir the reaction at room temperature for 48 hours. e. Precipitate the product in cold diethyl ether. f. Redissolve the precipitate in deionized water and dialyze against deionized water for 3 days. g. Lyophilize the dialyzed solution to obtain the multi-arm PEG-Propargyl (PEG-alkyne) macromer.
Protocol 2: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Multi-arm PEG-Propargyl (from Protocol 1)
-
Multi-arm PEG-Azide (from Protocol 1)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the multi-arm PEG-Propargyl in PBS.
-
Prepare a stock solution of the multi-arm PEG-Azide in PBS.
-
Prepare a fresh stock solution of copper(II) sulfate in deionized water.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water.
-
In a microcentrifuge tube, mix the multi-arm PEG-Propargyl and multi-arm PEG-Azide solutions at the desired stoichiometric ratio (e.g., 1:1 alkyne to azide).
-
To initiate gelation, add the sodium ascorbate solution followed by the copper(II) sulfate solution to the polymer mixture. The final concentration of copper is typically in the low millimolar range.
-
Gently vortex the solution to ensure thorough mixing.
-
Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes.
Protocol 3: Hydrogel Characterization
1. Swelling Ratio: a. Prepare hydrogel discs of a known initial weight (Wi). b. Immerse the discs in PBS (pH 7.4) at 37°C. c. At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws). d. The swelling ratio is calculated as: Swelling Ratio = (Ws - Wi) / Wi.
2. Mechanical Testing (Rheology): a. Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G''). b. Perform a frequency sweep at a constant strain to determine the viscoelastic properties of the hydrogel. c. The Young's modulus (E) can be estimated from the storage modulus using the equation E = 2G'(1+ν), where ν is the Poisson's ratio (typically assumed to be ~0.5 for hydrogels).
3. In Vitro Degradation: a. Place pre-weighed hydrogel samples in PBS (pH 7.4) at 37°C. b. At various time points, remove the hydrogels, wash with deionized water, lyophilize, and weigh the remaining dry mass. c. The degradation is reported as the percentage of mass loss over time.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram: Growth Factor Release and Cellular Response
The controlled release of growth factors from this compound based hydrogels can activate specific signaling pathways to promote tissue regeneration. For example, the release of basic fibroblast growth factor (bFGF) can activate the PAK1 signaling pathway in Schwann cells, leading to enhanced nerve regeneration.
Caption: bFGF released from the hydrogel activates the PAK1 pathway, promoting nerve regeneration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis, characterization, and application of this compound based hydrogels.
Caption: Workflow for synthesis and application of this compound hydrogels.
References
- 1. Multifunctional Hydrogels for Advanced Cancer Treatment: Diagnostic Imaging and Therapeutic Modalities [mdpi.com]
- 2. Frontiers | Harnessing marine algal polysaccharides for combination cancer therapy: pharmacological mechanisms and clinical perspectives [frontiersin.org]
- 3. Slow-release hydrogel doses tumors with drugs - Futurity [futurity.org]
- 4. Hydrogels in cancer treatment: mapping the future of precision drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogel-Based Growth Factor Delivery Platforms: Strategies and Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with Propargyl-PEG7-acid and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG7-acid is a heterobifunctional linker that is increasingly utilized in bioconjugation and drug development.[1] Its structure, featuring a terminal alkyne group for "click" chemistry, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for covalently linking molecules.[1][2] The PEG spacer enhances solubility and reduces steric hindrance, making it an ideal tool for modifying proteins, peptides, and other biomolecules.[3]
The carboxylic acid moiety of Propargyl-PEG7-acid can be readily coupled with primary amines to form a stable amide bond. This reaction is commonly facilitated by carbodiimide chemistry, most notably using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[2] This two-step process first activates the carboxylic acid with EDC to form a reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated ester subsequently reacts with a primary amine to yield the desired amide conjugate.
These application notes provide a detailed protocol for the amide bond formation between Propargyl-PEG7-acid and primary amines, along with data presentation and visualizations to guide researchers in their experimental design.
Data Presentation
The efficiency of the amide coupling reaction between Propargyl-PEG7-acid and various primary amines is influenced by factors such as the nature of the amine, reaction conditions, and purification methods. While specific yields can vary, the following table provides illustrative data based on typical EDC/NHS coupling reactions reported in the literature for similar PEGylated carboxylic acids.
| Primary Amine | Molar Ratio (Amine:PEG-Acid) | Reaction Time (h) | Solvent | Yield (%) | Purity (%) |
| Benzylamine | 1.2:1 | 4 | DMF | 85-95 | >95 |
| Aniline | 1.5:1 | 12 | DMF/DCM | 70-85 | >95 |
| n-Butylamine | 1.1:1 | 2 | DMF | 90-98 | >98 |
| Glycine methyl ester | 1.2:1 | 4 | Aqueous Buffer/DMF | 80-90 | >95 |
| Polypeptide (e.g., Lysozyme) | 10:1 (PEG-Acid:Protein) | 4 | Aqueous Buffer | 50-70 (Degree of Labeling dependent) | >90 (after purification) |
Note: The yields and purities presented in this table are illustrative and may vary depending on the specific experimental conditions and the nature of the primary amine. Optimization of reaction parameters is recommended for each specific application.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of Propargyl-PEG7-acid to a Primary Amine
This protocol describes the in-situ activation of the carboxylic acid for immediate use in conjugation to a primary amine.
Materials:
-
Propargyl-PEG7-acid
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching agent (e.g., hydroxylamine, Tris, or glycine)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Prepare a stock solution of Propargyl-PEG7-acid in anhydrous DMF or DMSO (e.g., 100 mM).
-
Prepare a stock solution of the amine-containing molecule in an appropriate solvent (e.g., DMF, DMSO, or PBS).
-
Freshly prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 200 mM each).
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, add the Propargyl-PEG7-acid solution.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
-
Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester. The activation is most efficient at a pH range of 4.5-7.2.
-
-
Conjugation to Amine:
-
Add the amine-containing molecule to the activated Propargyl-PEG7-acid solution. The reaction of the NHS-activated molecule with the primary amine is most efficient at pH 7-8.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. Reaction progress can be monitored by TLC or LC-MS.
-
-
Quenching the Reaction:
-
Add a quenching agent such as hydroxylamine to a final concentration of 10-50 mM to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as reversed-phase HPLC or silica gel chromatography to remove excess reagents and byproducts.
-
Protocol 2: Two-Step EDC/NHS Amide Coupling in Aqueous Buffer
This protocol is suitable for the conjugation of Propargyl-PEG7-acid to proteins or other biomolecules in an aqueous environment.
Materials:
-
Propargyl-PEG7-acid
-
Amine-containing protein/biomolecule
-
EDC
-
Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of Propargyl-PEG7-acid:
-
Dissolve Propargyl-PEG7-acid in Activation Buffer.
-
Add a 5- to 20-fold molar excess of EDC and Sulfo-NHS over the Propargyl-PEG7-acid.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Amine-containing Biomolecule:
-
Immediately add the activated Propargyl-PEG7-acid solution to the protein solution in Conjugation Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column.
-
Visualizations
Signaling Pathways and Logical Relationships
References
Application Notes and Protocols for PROTAC Synthesis using Propargyl-peg7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active components.[2] The linker is a critical element that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1]
Propargyl-peg7-acid is a versatile, heterobifunctional linker well-suited for PROTAC synthesis.[3][4] Its polyethylene glycol (PEG) chain enhances hydrophilicity and solubility, which can improve the pharmacokinetic properties of the resulting PROTAC. The terminal carboxylic acid and propargyl group provide orthogonal handles for a modular and efficient two-step synthesis, typically involving an amide bond formation followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.
These application notes provide a detailed experimental workflow for the synthesis and evaluation of PROTACs utilizing the Propargyl-peg7-acid linker.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC is a multi-step process that begins with design and synthesis, followed by a series of biological assays to evaluate its efficacy and mechanism of action.
References
Troubleshooting & Optimization
Optimizing Propargyl-PEG7-Amine Reactions: A Technical Support Resource
Welcome to the technical support center for Propargyl-PEG7-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound?
A1: this compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery. Its primary amine allows for covalent attachment to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. The terminal propargyl group enables subsequent conjugation to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] This dual functionality makes it a versatile tool for creating complex structures like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Q2: How do I choose the right reaction partner for this compound?
A2: The choice of reaction partner depends on the functional groups available on your target molecule.
-
NHS Esters: If your molecule has been activated to contain an NHS ester, it will react efficiently with the primary amine of this compound to form a stable amide bond.[1]
-
Isothiocyanates: These groups react with the amine to form a stable thiourea linkage. This reaction is efficient in aqueous media.[3]
-
Carboxylic Acids: If your molecule has a carboxylic acid group, it first needs to be activated, typically using carbodiimide chemistry with EDC and NHS, to form an amine-reactive NHS ester before it can be conjugated to this compound.[4]
Q3: What is the optimal pH for conjugating this compound to an NHS ester?
A3: The reaction between a primary amine and an NHS ester is most efficient at a pH between 7.0 and 8.5. At this pH, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester. It is important to maintain this pH range, as higher pH values can lead to increased hydrolysis of the NHS ester, which reduces the reaction efficiency. A common starting point is to use a non-nucleophilic buffer like phosphate-buffered saline (PBS) at pH 7.4.
Q4: How should I store and handle this compound?
A4: To maintain its reactivity, this compound should be stored at -20°C, protected from moisture and light. Before use, allow the reagent to warm to room temperature before opening the vial to prevent condensation of moisture, which can hydrolyze the reagent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction buffer pH is outside the optimal range (7.0-8.5 for NHS ester reactions), leading to poor amine reactivity or NHS ester hydrolysis. | Verify the pH of your reaction buffer. Use a non-nucleophilic buffer such as PBS or HEPES at pH 7.2-8.0. |
| Hydrolyzed NHS Ester: The NHS ester on your target molecule has hydrolyzed due to moisture or prolonged exposure to aqueous buffer before the addition of this compound. | Use freshly prepared or properly stored NHS-activated molecules. Minimize the time the activated molecule is in aqueous solution before starting the conjugation. | |
| Competing Amines: The reaction buffer contains primary amines (e.g., Tris or glycine) which compete with this compound for reaction with the NHS ester. | Ensure your reaction buffer is free of extraneous primary amines. If your protein is in a Tris-based buffer, perform a buffer exchange into an amine-free buffer like PBS before the reaction. | |
| Multiple PEGylated Species or Byproducts | Multiple Reactive Sites: Your target molecule (e.g., a protein) has multiple primary amines (like lysine residues) available for reaction, leading to a heterogeneous product. | To favor mono-PEGylation, carefully control the stoichiometry by using a lower molar excess of the this compound. For more precise control, consider site-specific conjugation strategies if applicable. |
| Side Reactions: Unwanted side reactions may be occurring. For example, in the case of subsequent click chemistry, the propargyl group can undergo oxidative homocoupling in the presence of copper catalysts. | For the initial amine conjugation, ensure optimal pH and stoichiometry. For the subsequent click reaction, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. | |
| Difficulty Purifying the Final Conjugate | Similar Physicochemical Properties: The desired conjugate and unreacted starting materials have similar properties, making separation difficult. | Optimize the stoichiometry to drive the reaction to completion and minimize unreacted starting material. Employ high-resolution purification techniques like reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC). |
| Residual Copper Catalyst (from Click Reaction): If a subsequent click reaction was performed, residual copper can contaminate the final product. | After the click reaction, add a copper-chelating agent like EDTA to the reaction mixture before purification to sequester the catalyst. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Conjugation to NHS Esters
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.5 | Balances amine nucleophilicity and NHS ester stability. |
| Molar Ratio (this compound : NHS Ester) | 1:1 to 5:1 | A slight excess of the amine can drive the reaction. Adjust based on the desired degree of labeling and to avoid multiple PEGylations. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster kinetics (1-4 hours). 4°C for overnight reactions, which can be beneficial for sensitive molecules. |
| Reaction Time | 1 - 12 hours | Monitor reaction progress by a suitable analytical method (e.g., LC-MS). |
| Solvent | Amine-free buffer (e.g., PBS, HEPES) | Avoids competing reactions from buffer components. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol describes a general procedure for the reaction of this compound with a molecule that has been pre-activated with an N-hydroxysuccinimide ester.
Materials:
-
This compound
-
NHS-ester activated molecule of interest
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC or SEC)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of your NHS-ester activated molecule in anhydrous DMF or DMSO.
-
Prepare a stock solution of this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the desired amount of the NHS-ester activated molecule solution to the this compound solution. A molar ratio of 1:1 to 1:5 (NHS ester to amine) is a good starting point. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) if working with proteins to avoid denaturation.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate chromatographic method such as RP-HPLC or SEC.
-
-
Characterization:
-
Analyze the purified product using techniques like LC-MS to confirm the molecular weight of the conjugate and assess its purity.
-
Visual Diagrams
References
Technical Support Center: Troubleshooting Propargyl-PEG7-Amine Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in Propargyl-PEG7-amine conjugation. The advice is structured in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for conjugating Propargyl-PEG7-acid to a molecule with a primary amine?
A1: The most common method is forming an amide bond using carbodiimide chemistry.[1] This typically involves activating the carboxylic acid group on the Propargyl-PEG7-acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble version, Sulfo-NHS.[1] The EDC activates the carboxylic acid to a reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable amine-reactive NHS ester. This ester then efficiently reacts with a primary amine on the target molecule, creating a stable amide bond.[1]
Q2: Why is the addition of NHS or Sulfo-NHS necessary when using EDC?
A2: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC is unstable in aqueous solutions and can be hydrolyzed, which would regenerate the original carboxyl group and reduce the efficiency of the conjugation.[1] NHS or Sulfo-NHS is added to convert this unstable intermediate into a semi-stable NHS ester, which is less prone to hydrolysis and allows for a more controlled and efficient reaction with the amine-containing molecule.[1]
Q3: What is the optimal pH for the conjugation reaction?
A3: A two-step pH adjustment is ideal for EDC/NHS coupling reactions. The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0. The subsequent reaction of the NHS ester with the primary amine is more efficient at a pH between 7.2 and 8.5.
Q4: What are the most common causes of low yield in the conjugation of Propargyl-PEG7-acid to an amine?
A4: Low yields can stem from several factors, including poor quality or degradation of reagents, suboptimal pH, the presence of competing nucleophiles in the buffer, hydrolysis of the activated NHS ester, and steric hindrance on the target molecule. It is crucial to use high-quality reagents and optimized reaction conditions.
Q5: How can I purify the final PEGylated conjugate?
A5: Several chromatographic techniques can be used for purification. Size Exclusion Chromatography (SEC) is effective for removing unreacted PEG and other low molecular weight by-products. Ion Exchange Chromatography (IEX) is also widely used and can separate PEGylated proteins from unreacted proteins, and in some cases, can even separate isomers with different PEGylation sites. Reverse Phase Chromatography (RP-HPLC) is another option, particularly for peptides and small molecules.
Troubleshooting Guide for Low Yield
Issue 1: Low or No Conjugate Formation
If you observe little to no formation of your desired product, consult the following troubleshooting workflow and table.
Caption: Troubleshooting workflow for low or no conjugate formation.
| Potential Cause | Suggested Mitigation | Reference |
| Degraded Reagents | Ensure all reagents, especially EDC and NHS, have been stored correctly at -20°C in a dry, dark environment. Always allow vials to warm to room temperature before opening to prevent condensation. If in doubt, use a fresh batch. | |
| Suboptimal pH | The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-6.0. The subsequent conjugation to the amine is optimal at pH 7.2-8.5. Using a pH outside of these ranges can significantly reduce yield. | |
| Competing Nucleophiles in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated PEG linker, leading to lower yields of the desired conjugate. Use amine-free buffers like MES for the activation step and PBS for the conjugation step. | |
| Hydrolysis of Activated NHS Ester | The activated NHS ester is susceptible to hydrolysis, especially at higher pH. This is a competing reaction with the desired aminolysis. Perform the conjugation reaction promptly after activating the PEG-acid and avoid excessively basic conditions. | |
| Low Protein/Molecule Concentration | Reactions in dilute solutions may be less efficient. If possible, increase the concentration of your target molecule. |
Issue 2: Multiple PEGylated Species or Unexpected Byproducts
If your final product shows multiple PEGylated species or other impurities, consider the following.
Caption: Troubleshooting workflow for impure conjugations.
| Side Product ID | Side Product Name | Description | Probable Cause | Suggested Mitigation | Reference |
| SP-1 | Unreacted Amine-Containing Molecule | The starting molecule to which the PEG linker was intended to be conjugated. | Incomplete reaction due to insufficient activated PEG linker, suboptimal reaction conditions (pH, temperature, time), or steric hindrance. | Increase the molar excess of the activated Propargyl-PEG7-acid. Optimize reaction pH (typically 7-8.5 for NHS ester reactions). Increase reaction time or temperature. | |
| SP-2 | Hydrolyzed Propargyl-PEG7-acid | The Propargyl-PEG7-acid starting material is regenerated from the activated NHS ester. | The activated NHS ester is susceptible to hydrolysis, which is a competing reaction with aminolysis. The rate of hydrolysis increases significantly with pH. | Perform the conjugation reaction promptly after activating the PEG-acid. Maintain the optimal pH range; avoid excessively basic conditions. | |
| SP-3 | Multi-PEGylated Species | Multiple PEG linkers attached to a single molecule. | Occurs if the target molecule has multiple primary amine sites available for reaction. | Control the stoichiometry by using a lower molar excess of the activated PEG linker. |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Conjugation of Propargyl-PEG7-Acid to a Protein
This protocol is suitable for conjugating Propargyl-PEG7-acid to water-soluble proteins.
Materials:
-
Propargyl-PEG7-acid
-
Target protein with primary amine(s)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before opening their containers. Prepare stock solutions of EDC and Sulfo-NHS immediately before use in the Activation Buffer.
-
Dissolve Target Molecule: Dissolve your protein and Propargyl-PEG7-acid in the Activation Buffer.
-
Activation: Add EDC (e.g., 2 mM final concentration) and Sulfo-NHS (e.g., 5 mM final concentration) to the solution containing the Propargyl-PEG7-acid. Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Conjugation: Immediately add the activated PEG solution to your protein, which has been dissolved in or buffer-exchanged into the Conjugation Buffer (pH 7.4). Alternatively, you can raise the pH of the activation reaction mixture to 7.2-7.5 by adding a concentrated phosphate buffer before adding the target amine.
-
Reaction Time: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.
-
Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating the newly formed Propargyl-PEG7-conjugate (containing the alkyne group) to a molecule containing an azide group.
Materials:
-
Propargyl-PEG7-conjugate
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS)
-
DMSO or DMF for dissolving reagents
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the Propargyl-PEG7-conjugate and the azide-containing molecule in an appropriate solvent. Prepare a 100 mM stock solution of CuSO₄ in water and a 200 mM stock solution of THPTA or TBTA in water or DMSO. Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
Reaction Setup: In a reaction tube, combine the Propargyl-PEG7-conjugate and the azide-containing molecule in the desired molar ratio. Add the copper(I) stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1. Add the CuSO₄ solution to the reaction mixture.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing.
-
Monitoring: The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
Purification: Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA. Proceed with purification using an appropriate method such as SEC or dialysis to remove the catalyst and unreacted reagents.
Caption: General experimental workflow for CuAAC reactions.
References
Identifying and minimizing side reactions with Propargyl-peg7-amine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Propargyl-PEG7-amine in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the two main stages of conjugation: initial amide bond formation and the subsequent click chemistry reaction.
Stage 1: Amide Coupling of this compound to a Carboxylic Acid
This stage typically involves the activation of a carboxyl group on a target molecule (e.g., protein, peptide) with a carbodiimide like EDC, often in the presence of N-hydroxysuccinimide (NHS), followed by reaction with the primary amine of this compound.
Question: I am observing low or no conjugation of this compound to my carboxyl-containing molecule. What are the possible causes?
Answer: Low conjugation efficiency is a common issue that can stem from several factors related to reagents, reaction conditions, or the target molecule itself.
-
Reagent Inactivity: EDC and NHS are moisture-sensitive.[1] Improper storage can lead to hydrolysis and inactivation.
-
Suboptimal pH: The two steps of the coupling process have different optimal pH ranges.
-
Competing Nucleophiles: The buffer or sample may contain other primary amines (e.g., Tris, glycine) that compete with this compound.
-
Solution: Use a non-amine, non-carboxylate buffer like MES for the activation step. For the conjugation step, use a buffer like PBS or Borate buffer. If your protein solution is in a problematic buffer, perform a buffer exchange prior to conjugation.
-
-
Hydrolysis of Activated Ester: The O-acylisourea intermediate formed by EDC is unstable in water. Even the more stable NHS ester has a limited half-life in aqueous solution, which decreases at higher pH.
-
Solution: Add the this compound to the activated molecule solution promptly after the activation step.
-
Question: My final product is impure, showing multiple unexpected species after the coupling reaction. What are the potential side reactions?
Answer: Several side reactions can occur during EDC/NHS coupling, leading to a heterogeneous product mixture.
-
N-acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which terminates the reaction for that carboxyl group. This is a common side reaction with carbodiimides.
-
Mitigation: The addition of NHS or Sulfo-NHS is the primary way to minimize this side reaction. NHS rapidly converts the O-acylisourea to a more stable NHS ester, outcompeting the rearrangement. Using low-dielectric constant solvents can also reduce this side reaction where applicable.
-
-
Intra- and Inter-molecular Crosslinking of the Target Molecule: If your target molecule (e.g., a protein) contains both carboxyl and amine groups, EDC can facilitate its self-conjugation.
-
Mitigation: Use a molar excess of this compound to outcompete the protein's own amine groups. A two-step protocol, where the protein's carboxyls are activated first, followed by removal of excess EDC/NHS before adding the this compound, can also minimize this.
-
-
Reaction with Amino Acid Side Chains: Besides the target carboxyl groups of aspartic and glutamic acid, EDC can sometimes react with the side chains of tyrosine, cysteine, and histidine, although this is less common.
-
Mitigation: Optimizing stoichiometry and reaction time can help minimize these non-specific modifications.
-
Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This stage involves the "click" reaction between the terminal alkyne of the Propargyl-PEG7-functionalized molecule and an azide-containing partner.
Question: My CuAAC "click" reaction is showing low yield. What should I investigate?
Answer: Low yields in CuAAC reactions often point to issues with the copper catalyst, reaction components, or interfering substances.
-
Copper Catalyst Oxidation: The active catalyst is Copper(I), which can be readily oxidized to the inactive Copper(II) by dissolved oxygen.
-
Solution: Degas all buffers and solvent mixtures before use. The reaction is typically run with an excess of a reducing agent, like sodium ascorbate, to continually regenerate Cu(I) from any oxidized Cu(II).
-
-
Glaser-Hay Coupling: A common side reaction is the oxidative homocoupling of the terminal alkyne (propargyl group) to form a diyne, which is promoted by oxygen and copper.
-
Solution: Thoroughly degas solvents to remove oxygen. Running the reaction at lower temperatures can also help suppress this side reaction.
-
-
Copper Sequestration: Functional groups on your biomolecule, such as thiols or histidines, can chelate the copper catalyst, making it unavailable for the reaction.
-
Solution: Use a copper-stabilizing ligand like THPTA or TBTA. These ligands protect the copper from both oxidation and sequestration, improving reaction efficiency and protecting the biomolecule from copper-induced damage.
-
-
Poor Solubility: The reactants may have poor solubility in the chosen solvent system, leading to a slow or incomplete reaction.
-
Solution: The PEG7 linker on this compound generally improves water solubility. However, if the azide-containing molecule is hydrophobic, consider using a co-solvent like DMSO or DMF with your aqueous buffer.
-
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound should be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture and light. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the compound.
Q2: Does the propargyl group of this compound react during the initial EDC/NHS coupling step?
A2: The terminal alkyne C-H bond is weakly acidic, but it is generally not reactive under the conditions used for EDC/NHS coupling (pH 4.5-8.5). The primary concern is not direct reaction but rather potential side reactions in the subsequent click chemistry step if reaction conditions are not optimized. For highly sensitive substrates or alternative coupling chemistries, protection of the alkyne with a group like a trialkylsilyl may be considered, though it is not typically necessary for this workflow.
Q3: What is the optimal molar ratio of reagents for the EDC/NHS coupling step?
A3: The optimal ratio is dependent on the specific molecules being conjugated. A common starting point is to use a molar excess of EDC and NHS over the number of carboxyl groups on the target molecule. Ratios can range from a 2- to 10-fold molar excess for EDC and a 2- to 5-fold molar excess for NHS. A similar excess of this compound over the target molecule is also recommended to drive the reaction to completion.
Q4: How can I purify my conjugate after each reaction step?
A4: After the EDC/NHS coupling, excess reagents and byproducts can be removed using size-exclusion chromatography (SEC), such as a desalting column, or dialysis, which is effective for separating a large protein conjugate from small molecule reagents. The same methods are suitable for purification after the CuAAC reaction to remove the copper catalyst, ligand, and excess azide reactant. Adding a copper chelator like EDTA before purification can help sequester residual copper.
Data Presentation
Table 1: Recommended Reaction Conditions for Amide Coupling | Parameter | Activation Step | Conjugation Step | Rationale | | :--- | :--- | :--- | :--- | | pH | 4.5 - 6.0 | 7.0 - 8.5 | Optimal for EDC activation of carboxyls | Optimal for primary amine nucleophilic attack | | Buffer | MES | PBS, Borate | Non-coordinating buffer prevents side reactions | Maintains pH without interfering amines/carboxyls | | Temperature | Room Temperature | 4°C to Room Temp. | Sufficient for activation; higher temps can speed up hydrolysis | Lower temperature can improve stability for sensitive proteins | | Duration | 15 - 30 minutes | 2 hours to overnight | Sufficient time for NHS-ester formation | Longer time may be needed for complete conjugation | | Reagent Ratio (Reagent:Carboxyl) | EDC: 2-10x, NHS: 2-5x | Amine: 5-20x | Molar excess drives the activation reaction forward | Molar excess drives the conjugation reaction forward |
Table 2: Recommended Reaction Conditions for CuAAC "Click" Chemistry
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Catalyst | CuSO₄ (with reducing agent) | Source of the active Cu(I) catalyst |
| Reducing Agent | Sodium Ascorbate (5-10 eq.) | Reduces Cu(II) to the active Cu(I) state |
| Ligand | THPTA or TBTA (1-5 mM) | Stabilizes Cu(I) and prevents protein damage |
| Reactant Ratio (Azide:Alkyne) | 1.5:1 to 5:1 | Molar excess of one reactant ensures complete conversion of the other |
| Solvent | Aqueous Buffer (e.g., PBS), optionally with co-solvents (DMSO, DMF) | Provides solubility for biomolecules; co-solvents help with hydrophobic partners |
| Temperature | Room Temperature | Reaction is typically fast and efficient at ambient temperature |
| Duration | 1 - 4 hours | Reaction is often complete within this timeframe |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol describes the conjugation of this compound to carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., MES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve or buffer-exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and Sulfo-NHS (e.g., 20 mg/mL in Activation Buffer) immediately before use. Prepare a stock solution of this compound (e.g., 50 mM in PBS).
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add a 20-fold molar excess of the this compound stock solution to the activated protein mixture. Adjust the pH of the reaction to 7.4 using the Conjugation Buffer if necessary.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the Propargyl-PEG7-functionalized protein from excess reagents and byproducts using a desalting column or dialysis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-containing molecule to the Propargyl-PEG7-functionalized protein from Protocol 1.
Materials:
-
Propargyl-PEG7-functionalized protein in PBS
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Reaction Buffer: 1X PBS, pH 7.4 (degassed)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the Propargyl-PEG7-functionalized protein and the azide-containing molecule (use a 5- to 20-fold molar excess of the azide molecule over the protein).
-
Add THPTA to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.2-1 mM.
-
-
Initiation: Initiate the click reaction by adding sodium ascorbate to a final concentration of 2-10 mM.
-
Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: Once the reaction is complete (can be monitored by LC-MS or SDS-PAGE), purify the final conjugate using a desalting column or dialysis to remove the copper catalyst and excess reagents.
Mandatory Visualization
Caption: Overall experimental workflow for bioconjugation using this compound.
Caption: Troubleshooting decision tree for low yield in EDC/NHS coupling.
Caption: Key pathways in EDC/NHS coupling, highlighting the N-acylurea side reaction.
References
Technical Support Center: Purification of Propargyl-PEG7-Amine Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Propargyl-PEG7-amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most effective and commonly used purification methods for this compound conjugates and their reaction products are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).[1] For certain applications, Ion-Exchange Chromatography (IEC) and liquid-liquid extraction can also be employed. The choice of method depends on the specific characteristics of the conjugate, the nature of the impurities, and the scale of the purification.[2]
Q2: How can I monitor the progress of my conjugation reaction before purification?
A2: The progress of the conjugation reaction can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] By analyzing aliquots of the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the desired product.[1]
Q3: What are the typical impurities I might encounter in my reaction mixture?
A3: Common impurities in a this compound conjugation reaction mixture include unreacted starting materials (the amine-containing molecule and the activated PEG linker), byproducts from the coupling chemistry (e.g., N,N'-dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) related byproducts), and potential side-products such as N-acylurea. If a copper catalyst was used for a subsequent click chemistry reaction, residual copper may also be present.
Q4: Is it possible to use normal-phase silica gel chromatography for purification?
A4: While it is possible, normal-phase chromatography on silica gel can be challenging for the purification of highly polar molecules like this compound conjugates. These compounds tend to interact strongly with the silica, which can lead to significant tailing of the product peak and poor separation. If normal-phase chromatography is attempted, highly polar solvent systems are necessary. However, RP-HPLC is generally a more suitable chromatographic method.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of your this compound conjugate.
Issue 1: Multiple Spots on TLC After Amide Coupling Reaction
Problem: After reacting Propargyl-PEG7-acid with a primary amine using EDC/NHS chemistry, my TLC shows multiple spots, and I am having difficulty isolating the desired conjugate.
Possible Causes and Solutions:
-
Incomplete Reaction: The presence of unreacted starting materials is a common cause of multiple spots on a TLC plate.
-
Solution: Monitor the reaction progress by TLC to ensure the disappearance of the starting amine. If the reaction is incomplete, optimize the reaction conditions, such as reaction time, temperature, or the stoichiometry of the reagents.
-
-
Presence of EDC/NHS Byproducts: The reagents used for the coupling reaction, such as EDC and NHS, and their urea byproducts can appear as separate spots on the TLC.
-
Solution 1 (Aqueous Workup): Quench the reaction with water and perform a liquid-liquid extraction. The water-soluble byproducts will move to the aqueous phase, separating them from your desired product in the organic phase.
-
Solution 2 (RP-HPLC): These byproducts can often be effectively separated from the desired conjugate using reversed-phase HPLC.
-
-
Formation of N-acylurea Byproduct: EDC can react with the activated carboxylic acid to form a stable N-acylurea, which can be difficult to separate from the desired product.
-
Solution: The formation of this byproduct can be suppressed by using additives like HOBt or Oxyma in the reaction. Purification using RP-HPLC is typically effective for removing the N-acylurea byproduct.
-
Issue 2: Difficulty in Removing Excess PEG Reagent
Problem: I am struggling to remove the unreacted this compound from my final product.
Possible Causes and Solutions:
-
Inappropriate Purification Method: The chosen purification method may not be optimal for separating the PEGylated conjugate from the free PEG linker, especially if they have similar properties.
-
Solution (Size-Exclusion Chromatography - SEC): SEC is a powerful technique for removing unreacted PEG reagents, as it separates molecules based on their size. The larger conjugate will elute earlier than the smaller, unreacted PEG linker.
-
Solution (Dialysis): For larger conjugates, dialysis can be an effective method to remove smaller, unreacted PEG molecules.
-
Issue 3: Product Tailing or Broad Peaks during HPLC Purification
Problem: During RP-HPLC purification, my product peak is broad and shows significant tailing.
Possible Causes and Solutions:
-
Secondary Interactions with Silica: The amine group in the conjugate can interact with residual silanol groups on the C18 column, leading to peak tailing.
-
Solution (Use of Additives): Adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase can protonate the silanol groups and the amine, minimizing these secondary interactions and resulting in sharper peaks.
-
-
Poor Solubility in Mobile Phase: The conjugate may have poor solubility in the mobile phase at the point of elution.
-
Solution (Optimize Gradient and Organic Solvent): Adjust the gradient profile or try a different organic solvent (e.g., acetonitrile vs. methanol) to improve solubility and peak shape.
-
Data Presentation
Table 1: Comparison of Common Purification Techniques for this compound Conjugates
| Purification Method | Principle | Primary Application | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | General purpose purification, separation of starting materials, products, and byproducts. | High resolution, applicable to a wide range of polarities. | Can be denaturing for protein conjugates, requires specialized equipment. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size). | Removal of unreacted PEG and low molecular weight byproducts, analysis of aggregates. | Mild, non-denaturing conditions, robust and easy to set up. | Lower resolution for molecules of similar size. |
| Ion-Exchange Chromatography (IEC) | Separation based on net charge. | Purification of charged conjugates, separation of species with different degrees of PEGylation. | High capacity, can separate molecules with subtle charge differences. | Effectiveness can decrease with increased PEGylation due to charge masking. |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases. | Removal of water-soluble impurities like EDC/NHS byproducts. | Simple, rapid, and inexpensive for initial cleanup. | Not suitable for separating compounds with similar solubility. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound Conjugate
This protocol provides a general starting point for the purification of a this compound conjugate using RP-HPLC. The conditions may need to be optimized for your specific conjugate.
-
Instrumentation:
-
Reverse-Phase HPLC system with a UV detector.
-
-
Column:
-
C18, 5 µm, 4.6 x 150 mm.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A or a compatible solvent.
-
Inject the sample onto the C18 column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 10-70% B over 20 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for amide bonds or another wavelength where your molecule of interest absorbs).
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and remove the solvent (e.g., by lyophilization).
-
Protocol 2: Removal of EDC/NHS Byproducts by Liquid-Liquid Extraction
This protocol is for the removal of water-soluble byproducts from the reaction mixture after an amide coupling reaction.
-
Materials:
-
Crude reaction mixture.
-
Ethyl acetate or another suitable organic solvent.
-
Deionized water.
-
Saturated aqueous sodium bicarbonate solution.
-
Brine (saturated aqueous sodium chloride solution).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
-
Procedure:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (to remove the bulk of water-soluble byproducts).
-
Saturated aqueous sodium bicarbonate solution (to remove acidic impurities).
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified by chromatography if necessary.
-
Mandatory Visualization
References
Technical Support Center: Controlling the Degree of Labeling (DOL) with Propargyl-PEG7-Amine
Welcome to our technical support center for bioconjugation applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Propargyl-PEG7-Amine for labeling biomolecules and need to precisely control the Degree of Labeling (DOL). Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it a critical parameter?
A1: The Degree of Labeling (DOL) refers to the average number of this compound molecules covalently attached to a single biomolecule, such as a protein or antibody.[1][2] It is a crucial parameter because it can significantly impact the biological activity, solubility, immunogenicity, and pharmacokinetic properties of the resulting conjugate.[1] An optimal DOL is essential for experimental reproducibility and the overall success of downstream applications.[2]
Q2: How does this compound react with a protein?
A2: this compound itself does not directly react with proteins. To facilitate conjugation, the carboxylic acid group of a related compound, Propargyl-PEG7-acid, is typically activated to an N-hydroxysuccinimide (NHS) ester.[1] This activated Propargyl-PEG7-NHS ester then readily reacts with primary amines on the protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.
Q3: What are the primary factors that control the DOL?
A3: The main factors that allow for precise control over the DOL are:
-
Molar Ratio: The molar ratio of the Propargyl-PEG7-NHS ester to the protein in the reaction mixture is a key determinant of the final DOL.
-
Reaction pH: The pH of the reaction buffer influences the reactivity of the primary amines on the protein and the rate of hydrolysis of the NHS ester.
-
Protein Concentration: Higher protein concentrations can lead to more efficient labeling.
-
Reaction Time and Temperature: The duration and temperature of the incubation period affect the extent of the conjugation reaction.
Q4: What is the optimal pH for the labeling reaction?
A4: The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5. At a lower pH, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate. Conversely, at a higher pH (above 8.5-9.0), the hydrolysis of the NHS ester becomes significantly faster, which competes with the desired amidation reaction and can reduce labeling efficiency.
Q5: My protein has precipitated after the labeling reaction. What could be the cause?
A5: Protein precipitation can occur due to over-labeling. Attaching too many PEG chains can alter the protein's surface properties and lead to aggregation. To mitigate this, it is advisable to use a lower molar ratio of the Propargyl-PEG7-NHS ester in your next experiment.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of biomolecules with Propargyl-PEG7-NHS ester.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling (Low DOL) | Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the protein buffer will compete with the protein for reaction with the NHS ester. | Buffer exchange the protein into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. |
| Hydrolysis of NHS Ester: The Propargyl-PEG7-NHS ester is moisture-sensitive and can hydrolyze. The rate of hydrolysis increases significantly at higher pH. | Allow the vial of the NHS ester to warm to room temperature before opening to prevent moisture condensation. Prepare the stock solution immediately before use. Add the NHS ester to the protein solution promptly after preparation. | |
| Suboptimal Molar Ratio: The molar ratio of NHS ester to protein may be too low. | Increase the molar excess of the Propargyl-PEG7-NHS ester. It is recommended to perform small-scale trial reactions with a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal condition for your specific protein. | |
| Low Protein Concentration: Very dilute protein solutions can lead to less efficient labeling. | If possible, concentrate the protein to at least 1-2 mg/mL. | |
| High Degree of Labeling (High DOL) / Protein Aggregation | Molar Ratio Too High: An excessive amount of the labeling reagent was used. | Reduce the molar ratio of the Propargyl-PEG7-NHS ester to the protein. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to over-labeling. | Decrease the reaction time. Typical reaction times are 1-2 hours at room temperature or overnight at 4°C. | |
| Inconsistent DOL between Batches | Variability in Reagent Preparation: Inconsistent concentrations of the NHS ester stock solution. | Always prepare fresh stock solutions of the Propargyl-PEG7-NHS ester immediately before each labeling experiment. |
| Fluctuations in Reaction Conditions: Minor differences in pH, temperature, or reaction time. | Carefully control and document all reaction parameters for each experiment to ensure consistency. |
Experimental Protocols
Protocol 1: Activation of Propargyl-PEG7-Acid to Propargyl-PEG7-NHS Ester
This protocol describes the in situ activation of Propargyl-PEG7-acid for immediate use in protein conjugation.
Materials:
-
Propargyl-PEG7-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Procedure:
-
Prepare a 100 mM stock solution of Propargyl-PEG7-acid in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
In a microcentrifuge tube, combine 1 equivalent of the Propargyl-PEG7-acid solution with 1.1 to 1.5 equivalents of EDC and 1.1 to 1.5 equivalents of NHS (or Sulfo-NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG7-NHS ester.
Protocol 2: Controlling DOL through Molar Ratio Variation
This protocol provides a general procedure for labeling a protein with the activated Propargyl-PEG7-NHS ester to achieve a desired DOL.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Activated Propargyl-PEG7-NHS ester solution (from Protocol 1) or a commercial source of Propargyl-PEG7-NHS ester.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Bring the protein solution to room temperature.
-
To determine the optimal DOL, set up several small-scale reactions with varying molar ratios of Propargyl-PEG7-NHS ester to protein. Refer to the table below for starting recommendations.
-
Add the calculated amount of the activated Propargyl-PEG7-NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes. This step hydrolyzes any unreacted NHS ester.
-
Purify the labeled protein from excess reagents and byproducts using a desalting column or dialysis.
-
Determine the final DOL using spectrophotometric methods or mass spectrometry.
Data Presentation: Molar Ratio Guidelines for DOL Control
The following table provides general guidelines for achieving a target DOL based on the molar ratio of Propargyl-PEG7-NHS ester to a typical antibody. Note that the optimal conditions should be determined empirically for each specific protein.
| Target DOL | Molar Ratio (NHS Ester : Protein) | Reaction pH | Remarks |
| Low (1-3) | 5:1 - 10:1 | 8.0 - 8.5 | Use when minimal labeling is desired to preserve protein activity. |
| Medium (4-6) | 15:1 - 25:1 | 8.0 - 8.5 | A commonly used range for achieving a moderate level of labeling. |
| High (>6) | > 30:1 | 8.0 - 8.5 | Higher ratios can increase the DOL but may also elevate the risk of protein aggregation and loss of activity. |
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for labeling a protein with this compound via an NHS ester intermediate.
Experimental Workflow for DOL Control
Caption: A streamlined workflow for optimizing and controlling the Degree of Labeling (DOL).
Troubleshooting Decision Tree for Low DOL
Caption: A decision tree to systematically troubleshoot experiments resulting in a low Degree of Labeling.
References
Managing stability issues of Propargyl-peg7-amine in solution.
Welcome to the technical support center for Propargyl-peg7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting stability issues of this compound in solution. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound and its solutions?
A1: this compound is sensitive to degradation and should be handled with care. For long-term stability, both the neat compound and its stock solutions should be stored under specific conditions. It is recommended to store the product at -20°C or -80°C upon receipt.[1][2][3][4][5] To prevent degradation from moisture and oxidation, the container should be sealed tightly, and the headspace preferably filled with an inert gas like argon or nitrogen. For solutions, use anhydrous solvents like DMF or DMSO and store them in small aliquots to avoid repeated freeze-thaw cycles. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q2: My solution of this compound has turned yellow/brown. What does this indicate and is it still usable?
A2: A change in color, such as turning yellow or brown, often indicates degradation or polymerization of the propargyl group. This can be triggered by exposure to light, elevated temperatures, oxygen, or incompatible substances like strong bases. It is highly recommended to verify the purity of the discolored solution using an analytical method like HPLC-MS or NMR before proceeding with your experiment. Using a degraded reagent can lead to low reaction yields and the formation of unknown byproducts.
Q3: Which buffer systems are compatible with this compound?
A3: The choice of buffer is critical. Avoid buffers containing primary or secondary amines (e.g., Tris, glycine) if you are performing a reaction involving the amine group of this compound, as they will compete in the reaction. For reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers are generally suitable. However, be aware that the amine group can form complexes with copper, which might affect reaction efficiency. For hydrogels, some PEG derivatives with phosphoester or phosphoamide linkers have shown faster degradation in acidic conditions.
Q4: I am observing low yields in my click chemistry (CuAAC) reaction. Could the stability of this compound be the cause?
A4: Yes, instability of the this compound is a potential cause. However, low yields in CuAAC reactions are often multifactorial. Key factors to investigate include:
-
Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II). Ensure your reducing agent (e.g., sodium ascorbate) is fresh and that all solutions are thoroughly degassed.
-
Reagent Purity: Confirm the purity of both your this compound and your azide-containing molecule. Impurities can inhibit the catalyst.
-
Stoichiometry: Optimize the molar ratios of your reactants, catalyst, and reducing agent.
-
Oxygen Sensitivity: The reaction is sensitive to oxygen. Perform the reaction under an inert atmosphere (argon or nitrogen).
If you suspect degradation of your this compound, analyze its purity before use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in aqueous solution | Aggregation: this compound, especially when conjugated to hydrophobic molecules, can aggregate or exceed its solubility limit. | - Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF). - Add the stock solution dropwise to the aqueous buffer while vortexing. - Gentle warming (30-40°C) or sonication can help dissolve aggregates, but use with caution to avoid degrading sensitive molecules. |
| Low or no yield in conjugation reactions (e.g., click chemistry) | Degradation of this compound: The alkyne or amine group may have degraded due to improper storage or handling. Catalyst Inactivation (for CuAAC): Oxidation of Cu(I) to Cu(II). | - Check the purity of the this compound stock solution via HPLC or Mass Spectrometry. - Use a fresh aliquot of the reagent stored under recommended conditions. - For CuAAC, use freshly prepared solutions of sodium ascorbate and copper sulfate. Ensure all buffers and solvents are degassed. |
| Multiple or unexpected products observed by LC-MS | Oxidative Degradation: The PEG chain can undergo oxidative degradation, especially in the presence of trace metals, forming reactive impurities like formaldehyde and formic acid. These can react with the amine group. Polymerization: The propargyl group can polymerize under heat, light, or basic conditions. | - Store reagents under an inert atmosphere and away from light. - Use high-purity solvents and buffers. Consider adding a chelating agent like EDTA to sequester trace metal ions. - Avoid high temperatures and strongly basic conditions during your reaction. |
| Inconsistent results between experiments | Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and introduction of moisture. Variable Reagent Quality: Using different batches or old reagents can introduce variability. | - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. - Always use fresh reagents when possible and qualify new batches before use in critical experiments. |
Data Presentation
Table 1: Summary of Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C to -80°C | Minimizes degradation of the propargyl and amine functional groups and the PEG linker. |
| Storage Temperature (Solution) | -20°C to -80°C (in single-use aliquots) | Prevents degradation and avoids repeated freeze-thaw cycles that can introduce moisture. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation of the PEG chain and potential side reactions of the propargyl group. |
| Light Exposure | Store in the dark | Prevents light-induced degradation or polymerization. |
| Moisture | Store in a desiccated environment | Prevents hydrolysis and other moisture-related side reactions. |
Table 2: Chemical Incompatibilities
| Incompatible Substance Class | Potential Issue |
| Strong Oxidizing Agents | Can lead to the degradation of the PEG backbone and the propargyl group. |
| Strong Bases | May cause polymerization of the propargyl group or other side reactions. |
| Transition Metals (uncontrolled) | Can catalyze degradation of the PEG chain or unwanted side reactions of the alkyne. Note: Copper is a required catalyst for CuAAC but should be used under controlled conditions. |
| Primary/Secondary Amines (in reaction buffers) | Will compete with the amine group of this compound in subsequent conjugation reactions. |
Experimental Protocols
Protocol 1: Purity and Stability Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile/water) at a concentration of 1 mg/mL.
-
For stability studies, incubate the solution under desired stress conditions (e.g., different pH, temperature) and take aliquots at various time points. Dilute the aliquots to 1 mg/mL with the mobile phase.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20-30 minutes. This should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210-220 nm and/or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any new peaks that appear over time.
-
Purity can be calculated as the percentage of the main peak area relative to the total peak area.
-
The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Prepare Solutions: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in different stress media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Deionized water (incubate at elevated temperatures, e.g., 60°C).
-
Photolytic: Deionized water (expose to UV light).
-
-
Incubation:
-
Incubate the solutions for a defined period (e.g., 24-48 hours). For acid/base hydrolysis, the reaction may be faster and should be monitored at earlier time points.
-
For basic hydrolysis, neutralize the sample with an equivalent amount of acid before injection. For acidic hydrolysis, neutralize with a base.
-
-
Analysis:
-
Analyze the stressed samples by HPLC-MS using the method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to a control sample (stored at -20°C) to identify degradation products.
-
The mass spectrometer will help in the tentative identification of the degradation products based on their mass-to-charge ratio.
-
Visualizations
Logical Relationships and Workflows
Caption: A workflow diagram for troubleshooting low yield in CuAAC reactions.
Caption: Potential degradation pathways for this compound.
Caption: An experimental workflow for assessing purity via HPLC.
References
Technical Support Center: Improving Conjugation Efficiency of Propargyl-PEG7-Amine
Welcome to the technical support center for Propargyl-PEG7-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of conjugating a molecule to this compound?
A1: this compound is a heterobifunctional linker with a terminal amine group and a terminal propargyl group. Conjugation typically occurs in two main ways:
-
Amide Bond Formation: The primary amine of this compound can be conjugated to a molecule containing a carboxylic acid group. This is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble version, Sulfo-NHS. The carboxylic acid is first activated by EDC to form a reactive intermediate, which then reacts with NHS to create a more stable amine-reactive NHS ester. This ester then readily reacts with the primary amine of this compound to form a stable amide bond.[1][2]
-
Click Chemistry: The propargyl group (a terminal alkyne) of this compound can be conjugated to a molecule containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4][5] This "click chemistry" reaction is highly efficient and specific, forming a stable triazole linkage.
Q2: Why is NHS or Sulfo-NHS used with EDC for amide bond formation?
A2: The O-acylisourea intermediate formed when EDC activates a carboxylic acid is unstable in aqueous solutions and can quickly hydrolyze, which would reduce the efficiency of the conjugation. NHS or Sulfo-NHS is added to react with this unstable intermediate to form a semi-stable NHS ester. This NHS ester is less prone to hydrolysis, allowing for a more controlled and efficient reaction with the amine group.
Q3: What is the optimal pH for the conjugation reaction?
A3: For EDC/NHS coupling reactions, a two-step pH adjustment is ideal:
-
Activation Step (Carboxylic Acid Activation): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.
-
Conjugation Step (Amine Reaction): The reaction of the NHS ester with the primary amine is most efficient at a pH between 7.0 and 8.5. A common starting point is pH 7.4 in a non-nucleophilic buffer like PBS.
Q4: How should I store and handle this compound and the coupling reagents?
A4: Proper storage and handling are crucial for maintaining the reactivity of your reagents. It is recommended to store this compound at 2-8°C under nitrogen. Coupling reagents like EDC and NHS should be stored at -20°C in a desiccated environment. Always allow the vials to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagents.
Troubleshooting Guides
Low or No Conjugation Yield
If you are observing low or no formation of your desired conjugate, consider the following potential causes and solutions:
| Potential Cause | Suggested Solution |
| Degraded Reagents | Ensure all reagents, especially EDC and NHS, have been stored properly at -20°C under dry conditions. Use fresh batches if there is any doubt about their integrity. |
| Incorrect pH | Verify the pH of your reaction buffers. Use a pH of 4.5-6.0 for the EDC/NHS activation step and pH 7.0-8.5 for the conjugation step with the amine. |
| Presence of Nucleophilic Buffers | Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) during the conjugation step, as they can compete with the reaction. Use non-nucleophilic buffers like PBS, HEPES, or MES. |
| Hydrolysis of Activated Ester | The activated NHS ester is susceptible to hydrolysis, especially at higher pH. Add the amine-containing molecule to the activated molecule immediately after the activation step. |
| Insufficient Molar Excess of Reagents | Increase the molar excess of the activated PEG linker. A 5- to 20-fold molar excess of the activated linker over the amine is a common starting point. |
Product Heterogeneity and Side Reactions
If your final product shows multiple PEGylated species or unexpected byproducts, here are some strategies to improve homogeneity:
| Side Product/Issue | Probable Cause | Suggested Mitigation |
| Multi-PEGylated Species | The target molecule has multiple reaction sites (e.g., a protein with several lysine residues). | Carefully control the stoichiometry by using a lower molar excess of the activated PEG linker. For proteins, consider site-specific conjugation strategies if possible. |
| Hydrolyzed this compound | The activated NHS ester is hydrolyzed before it can react with the target molecule. This is more likely at higher pH. | Perform the conjugation reaction promptly after activating the PEG-acid. Maintain the optimal pH range and avoid excessively basic conditions. |
| N-acylurea Formation | The O-acylisourea intermediate reacts with another carboxylic acid instead of the intended amine. | Using NHS helps to minimize this side reaction by trapping the intermediate as an NHS ester. |
Experimental Protocols
Protocol 1: Two-Step Amide Bond Conjugation
This protocol describes the conjugation of a carboxylic acid-containing molecule to this compound using EDC and NHS.
Materials:
-
Molecule with a primary amine (e.g., protein, peptide)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add a 1.5-fold molar excess of both EDC and NHS to the solution.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Amine:
-
Dissolve the this compound in the Conjugation Buffer.
-
Immediately add the activated carboxylic acid solution to the amine solution. A 5- to 20-fold molar excess of the activated linker over the amine is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction and hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a desalting column or another suitable chromatography method like HPLC.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click chemistry" reaction between a this compound conjugate and an azide-containing molecule.
Materials:
-
This compound conjugate
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
THPTA or TBTA as a copper-stabilizing ligand
-
Reaction buffer (e.g., PBS)
-
DMSO or DMF for dissolving reagents
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the this compound conjugate and the azide-containing molecule in an appropriate solvent.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the this compound conjugate and the azide-containing molecule (a slight excess of one reagent is typically used).
-
Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.
-
Add the CuSO4 solution to the reaction mixture.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard methods such as column chromatography or HPLC to remove the copper catalyst and other reagents.
-
Visual Guides
Caption: General experimental workflow for this compound conjugation.
Caption: Logical troubleshooting flow for low conjugation yield.
References
Addressing solubility problems of Propargyl-peg7-amine conjugates.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Propargyl-peg7-amine conjugates.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My this compound conjugate is poorly soluble in aqueous buffer. What are the likely causes?
Answer: While the polyethylene glycol (PEG7) linker is designed to enhance hydrophilicity, the overall solubility of your conjugate is a function of the combined properties of the linker and the molecule it is conjugated to. Poor aqueous solubility is often due to one or more of the following factors:
-
Hydrophobic Conjugated Molecule: If the molecule you have attached to the this compound is large and hydrophobic, it can counteract the solubilizing effect of the PEG7 chain.
-
pH of the Solution: The terminal amine group of the linker is basic. In buffers with a neutral or alkaline pH, the amine group will be in its unprotonated (free base) form, which is less polar and significantly reduces water solubility.
-
High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its solubility limit, leading to precipitation or aggregation.
-
"Salting Out": High salt concentrations in the buffer can decrease the solubility of your conjugate.
Question 2: What is the recommended first step to improve the aqueous solubility of my this compound conjugate?
Answer: The most critical first step is to optimize the pH of your solvent. To maximize aqueous solubility, you should use a buffer with a slightly acidic pH (e.g., pH 4.5-6.5). This ensures the terminal amine group is protonated (-NH3+), making it more polar and thus more soluble in water.
Question 3: I've adjusted the pH, but my conjugate is still not dissolving. What should I try next?
Answer: If pH adjustment alone is insufficient, the next step is to use a water-miscible organic co-solvent. This is a standard and effective approach for highly hydrophobic conjugates.
-
Prepare a Concentrated Stock Solution: Dissolve your conjugate in a minimal amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Add to Aqueous Buffer: While vigorously stirring or vortexing your aqueous buffer (at the optimized acidic pH), add the concentrated organic stock solution dropwise. It is crucial to add the organic stock to the aqueous buffer and not the other way around to prevent precipitation.
-
Minimize Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic co-solvent (ideally <5% v/v) to minimize its potential impact on downstream biological experiments. If the solution becomes cloudy, the solubility limit in that specific co-solvent/buffer system has been exceeded.
Question 4: Can I use heating or sonication to help dissolve my conjugate?
Answer: Gentle warming (e.g., to 30-40°C) and brief sonication can be effective for dissolving stubborn conjugates and breaking up small aggregates. However, exercise caution, as excessive heat can lead to the degradation of your conjugate, especially if it includes sensitive biomolecules like proteins. Always start with mild conditions and short durations.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound itself is generally soluble in water and most organic solvents due to the hydrophilic nature of the PEG7 linker. The parent molecule, propargylamine, is miscible with water[1][2]. However, the solubility of a this compound conjugate is highly dependent on the properties of the molecule it is attached to.
Q2: How does the amine group on the linker affect solubility?
A2: The terminal primary amine is a weak base. Its state of protonation, which is dictated by the pH of the solution, is a key determinant of aqueous solubility. In acidic solutions, the amine is protonated to form an ammonium salt (-NH3+), which is generally much more water-soluble than the free base (-NH2) present in neutral or basic solutions.
Q3: What type of buffer should I use?
A3: For aqueous solutions, it is best to use a buffer with a slightly acidic pH (e.g., 4.5-6.5) to ensure the amine group is protonated. Avoid buffers containing components that can react with your conjugate.
Q4: My conjugate seems to be aggregating over time, even after it initially dissolves. How can I prevent this?
A4: Aggregation of PEGylated conjugates can sometimes occur, especially at high concentrations or with highly hydrophobic attached molecules. To mitigate this, consider the following:
-
Work with more dilute solutions.
-
Store the solution at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage).
-
If using a co-solvent, ensure it is of high purity and dry.
-
A brief, gentle sonication before use can sometimes help to break up small aggregates.
Data Presentation
Table 1: Qualitative Solubility of this compound and its Conjugates
| Solvent/Buffer | This compound (Linker Only) | This compound Conjugate | Rationale & Remarks |
| Water (pH < 7) | High | Variable (pH-dependent) | In acidic water, the amine group is protonated, increasing solubility. This is the recommended starting point for aqueous solutions. |
| Water (pH ≥ 7) | Moderate | Low to Moderate | The amine is in its less soluble free base form. Not generally recommended for hydrophobic conjugates. |
| DMSO, DMF | High | High | Excellent for creating concentrated stock solutions. Can be used as a co-solvent with aqueous buffers. |
| Methanol, Ethanol | High | Variable | Good solubility for the linker itself. The solubility of the conjugate will depend on the attached molecule. |
| Chloroform, Ethyl Acetate | Soluble | Variable | The parent molecule, propargylamine, is soluble in these solvents[3]. Conjugate solubility will vary. |
Experimental Protocols
Protocol 1: Aqueous Solubilization via pH Adjustment
This protocol is intended for conjugates that are expected to be soluble in aqueous solutions with appropriate pH management.
-
Weigh Conjugate: Accurately weigh a small amount (e.g., 1-5 mg) of your lyophilized this compound conjugate into a microcentrifuge tube.
-
Initial Suspension: Add a small volume of deionized water to create a slurry. Do not add the full volume of buffer yet.
-
pH Adjustment: While gently vortexing, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise to lower the pH to between 4.5 and 6.5. The powder should dissolve as the pH decreases and the amine group becomes protonated.
-
Final Volume: Once the conjugate is fully dissolved, add your desired acidic buffer to reach the final target concentration.
-
Verification: Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can be used to break up any remaining micro-aggregates.
Protocol 2: Solubilization Using an Organic Co-Solvent
This protocol is recommended for highly hydrophobic conjugates that do not dissolve sufficiently using pH adjustment alone.
-
Weigh Conjugate: Accurately weigh the desired amount of your conjugate into a microcentrifuge tube.
-
Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to the tube to completely dissolve the conjugate. This will be your concentrated stock solution (e.g., 20-100 mg/mL).
-
Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., acetate buffer, pH 5.5).
-
Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise.
-
Final Concentration: Ensure the final percentage of the organic co-solvent is as low as possible (typically <5% v/v). If the solution becomes cloudy, the solubility limit has been exceeded.
Mandatory Visualizations
References
Preventing protein aggregation during labeling with Propargyl-peg7-amine.
This guide provides technical assistance for researchers, scientists, and drug development professionals using Propargyl-PEG7-Amine (via its activated NHS ester form) for protein labeling. It addresses common issues, primarily protein aggregation, and offers detailed troubleshooting strategies and protocols to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with Propargyl-PEG7-NHS ester?
A1: Protein aggregation during labeling with Propargyl-PEG7-NHS ester is a common issue that can arise from several factors. The covalent attachment of the linker to your protein alters its surface properties. Key causes include:
-
Disruption of Surface Charge: The labeling reaction targets primary amines, such as the ε-amino group of lysine residues, which are typically positively charged at physiological pH. The N-hydroxysuccinimide (NHS) ester reaction neutralizes this positive charge, which can disrupt stabilizing electrostatic interactions on the protein surface, reduce repulsion between protein molecules, and lead to aggregation.[1][2]
-
Increased Hydrophobicity: While the PEG7 linker itself is hydrophilic and designed to improve solubility, the propargyl group is hydrophobic.[3][4] The overall modification, especially with a high degree of labeling, can create hydrophobic patches on the protein surface, promoting self-association.[1]
-
Suboptimal Reaction Conditions: Factors like pH, buffer composition, temperature, and high concentrations of the protein or labeling reagent can destabilize the protein and induce aggregation.
-
"Solvent Shock": Propargyl-PEG7-NHS ester is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this concentrated stock solution to the aqueous protein solution can cause localized protein denaturation and precipitation.
Q2: What is the optimal pH for my labeling reaction to minimize aggregation?
A2: The optimal pH is a balance between reaction efficiency and protein stability. For NHS ester reactions with primary amines, a pH range of 8.0-8.5 is generally recommended. This ensures that the target lysine residues are deprotonated and sufficiently nucleophilic for the reaction to proceed efficiently. However, it is critical to consider your specific protein's stability. If the protein's isoelectric point (pI) is close to this range, it will have minimal net charge and be most prone to aggregation. In such cases, performing the reaction at a slightly lower pH (e.g., 7.5-8.0) may reduce aggregation, though it might also slow down the reaction rate.
Q3: What type of buffer should I use for the conjugation?
A3: The choice of buffer is critical. You must use a buffer that does not contain primary amines, as they will compete with the protein for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate buffers are excellent choices.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided in the reaction mixture. If your protein is stored in one of these buffers, a buffer exchange must be performed prior to labeling.
Q4: How can I control the Degree of Labeling (DoL) to prevent aggregation?
A4: The Degree of Labeling (DoL)—the average number of linker molecules per protein—is a key parameter to control. Over-labeling is a frequent cause of aggregation. You can control the DoL by adjusting the molar ratio of the Propargyl-PEG7-NHS ester to your protein. A lower ratio will result in a lower DoL. It is highly recommended to perform a titration experiment with different molar ratios (e.g., 3:1, 5:1, 10:1) to find the optimal balance between labeling efficiency and protein stability.
Q5: Can I remove aggregates from my sample after the labeling reaction?
A5: Yes, it is often possible to remove aggregates post-labeling. The best method depends on the nature of the aggregates (soluble vs. insoluble):
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating soluble, high-molecular-weight aggregates from the desired monomeric labeled protein.
-
High-Speed Centrifugation: For larger, insoluble aggregates, centrifugation can pellet the aggregated material, allowing you to recover the soluble, labeled protein from the supernatant.
-
Filtration: Syringe filters (e.g., 0.22 µm) can be used to remove large, insoluble particles.
Troubleshooting Guide
Use this section to diagnose and solve aggregation issues encountered during your labeling experiment.
| Problem | Possible Cause | Recommended Solution |
| Immediate Precipitation (Upon adding the labeling reagent) | Solvent Shock: The labeling reagent is dissolved in a high concentration of an organic solvent (e.g., DMSO), causing localized protein denaturation. | Minimize the volume of organic solvent to <5% of the total reaction volume. Add the reagent stock solution slowly and dropwise to the protein solution while gently stirring to ensure rapid mixing. |
| Incorrect Buffer pH: The reaction buffer pH is too close to the protein's isoelectric point (pI), minimizing its solubility. | Adjust the reaction buffer pH to be at least 1 unit away from the protein's pI. For NHS-ester chemistry, a pH of 8.0-8.5 is generally optimal for reactivity. | |
| Gradual Aggregation (During the incubation period) | High Degree of Labeling (DoL): Too many linker molecules are being attached, altering the protein's surface properties and leading to intermolecular interactions. | Reduce the molar excess of the Propargyl-PEG7-NHS ester. Perform a titration experiment with different molar ratios (e.g., 3:1, 5:1, 10:1) to find the optimal ratio. |
| Protein Instability: The protein is inherently unstable under the reaction conditions (e.g., temperature, time). | Lower the incubation temperature (e.g., perform the reaction at 4°C instead of room temperature, which will require a longer incubation time). Reduce the total reaction time. Consider adding stabilizing excipients to the buffer (see Table 2). | |
| High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions and aggregation. | Reduce the protein concentration during the labeling reaction. If a high final concentration is needed, perform the labeling at a lower concentration and then concentrate the purified, labeled protein. | |
| Aggregation After Purification | Suboptimal Storage Buffer: The final storage buffer is not optimal for the newly modified protein, whose physicochemical properties (pI, surface hydrophobicity) have changed. | Screen for a new optimal storage buffer for the labeled protein. This may require a different pH or higher ionic strength. Include stabilizing additives if necessary (see Table 2). |
| Concentration-Dependent Aggregation: The labeled protein is prone to aggregation at high concentrations, which may occur during elution from a purification column or during subsequent concentration steps. | Elute the protein into a larger volume during purification to keep the concentration low. If concentration is required, perform it in a stepwise manner and consider adding stabilizers to the buffer. |
Quantitative Data Summary
The following tables provide recommended starting conditions and the impact of key parameters on the labeling reaction. These should be optimized empirically for each specific protein.
Table 1: Recommended Reaction Conditions for Propargyl-PEG7-NHS Ester Labeling
| Parameter | Recommended Range | Rationale & Potential Issues if Deviated |
| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 | A higher ratio increases the DoL but also significantly increases the risk of protein aggregation and potential loss of function. Start with a lower ratio and optimize. |
| Protein Concentration | 1 - 10 mg/mL | Concentrations >10 mg/mL increase the risk of aggregation. Lower concentrations may reduce labeling efficiency. |
| Reaction pH | 8.0 - 8.5 | This pH range is optimal for the reactivity of primary amines with NHS esters. A pH below 7.5 will slow the reaction considerably. A pH above 9.0 increases the rate of NHS ester hydrolysis, reducing labeling efficiency. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster (typically 1-2 hours). Performing the reaction at 4°C (overnight) can improve the stability of sensitive proteins and reduce aggregation risk. |
| Incubation Time | 1 - 4 hours at RT; 4 - 12 hours at 4°C | Longer incubation times may be needed at lower temperatures or pH to achieve the desired DoL. However, prolonged incubation can also increase the risk of aggregation for unstable proteins. |
| Organic Solvent (DMSO/DMF) | < 5% (v/v) | High concentrations of organic solvents can denature proteins. Use the minimum volume necessary to dissolve the NHS ester. |
Table 2: Common Buffer Additives to Enhance Protein Stability
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5 - 10% (w/v) | Act as cryo- and lyoprotectants; stabilize the native protein structure through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Can suppress aggregation by binding to hydrophobic patches and increasing the solubility of the protein. |
| Polyols | Glycerol, Sorbitol | 5 - 20% (v/v) | Stabilize proteins by increasing the viscosity of the solution and through preferential hydration. |
| Non-ionic Detergents | Polysorbate 20 (Tween-20) | 0.01 - 0.1% (v/v) | Can prevent surface-induced aggregation and solubilize small aggregates by interacting with hydrophobic regions. |
| Reducing Agents | TCEP | 0.5 - 1 mM | Prevents the formation of intermolecular disulfide bonds if the protein has free cysteine residues. TCEP is preferred as it does not interfere with NHS-ester chemistry. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a starting point for labeling a protein with Propargyl-PEG7-NHS ester.
-
Protein Preparation:
-
Ensure the protein is at a concentration of 1-10 mg/mL.
-
Perform a buffer exchange into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0). This can be done using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Shortly before use, prepare a 10 mM stock solution of Propargyl-PEG7-NHS ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., start with a 10:1 molar ratio of reagent to protein).
-
Add the calculated volume of the NHS ester stock solution to the protein solution slowly while gently stirring. Ensure the final DMSO concentration is below 5%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts by running the reaction mixture over a desalting or size exclusion chromatography (SEC) column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the protein concentration (e.g., using a BCA assay or Nanodrop).
-
Assess the extent of aggregation using Dynamic Light Scattering (DLS) or analytical SEC.
-
The successful incorporation of the propargyl group can be confirmed by a subsequent click chemistry reaction with an azide-functionalized reporter molecule (e.g., an azide-fluorophore).
-
Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate a suitable SEC column (e.g., Superdex 200 Increase or equivalent) with the desired mobile phase (typically the protein's final storage buffer) at a constant flow rate.
-
Sample Preparation: Filter the labeled protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.
-
Analysis: Inject a defined amount of the labeled protein onto the equilibrated SEC column.
-
Data Interpretation: Monitor the elution profile at 280 nm. The monomeric protein will elute as a major peak at a specific retention volume. Aggregates, being larger, will elute earlier (at a lower retention volume). The percentage of aggregation can be calculated by integrating the peak areas: % Aggregation = (Area of Aggregate Peaks / (Area of Aggregate Peaks + Area of Monomer Peak)) * 100
Visualizations
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Characterizing Propargyl-PEG7-Amine Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Propargyl-PEG7-amine, is a critical component in the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its propargyl group allows for "click" chemistry, while the amine group provides a reactive handle for conjugation to various molecules. The seven-unit polyethylene glycol (PEG) spacer enhances solubility and provides conformational flexibility. Accurate and robust analytical characterization of this compound and its conjugates is paramount to ensure the quality, efficacy, and safety of the final therapeutic or research agent.
This guide provides a comparative overview of mass spectrometry-based methods for the characterization of this compound conjugates, alongside alternative analytical techniques. Experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate methods for their specific needs.
Mass Spectrometry for the Analysis of this compound Conjugates
Mass spectrometry (MS) is an indispensable tool for the characterization of PEGylated molecules, offering high sensitivity and the ability to confirm molecular weight and structural integrity. The two most common ionization techniques for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Comparison of ESI-MS and MALDI-TOF MS
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | A high voltage is applied to a liquid sample to create an aerosol of charged droplets, from which ions are generated. | A laser is used to desorb and ionize the analyte, which is co-crystallized with a matrix. |
| Ionization | Soft ionization, produces multiply charged ions. | Soft ionization, typically produces singly charged ions. |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). | Typically an offline technique, though coupling with LC is possible. |
| Sample Throughput | High, suitable for automated analysis. | High, suitable for rapid screening of multiple samples. |
| Salt Tolerance | Lower, salts can interfere with ionization. | Higher, more tolerant to salts and buffers. |
| Molecular Weight Range | Broad, from small molecules to large proteins. | Broad, particularly well-suited for high molecular weight compounds. |
| Data Complexity | Can be complex due to the presence of multiple charge states, requiring deconvolution. | Generally simpler spectra with predominantly singly charged ions. |
| Fragmentation | Tandem MS (MS/MS) is readily achievable for structural elucidation. | In-source decay or post-source decay can provide fragmentation information. |
Expected Mass Spectrometry Data for this compound
The theoretical monoisotopic mass of this compound (C₁₇H₃₃NO₇) is 363.2257 g/mol . In positive ion mode mass spectrometry, the expected ions would be:
| Ion | Formula | Theoretical m/z |
| [M+H]⁺ | [C₁₇H₃₄NO₇]⁺ | 364.2330 |
| [M+Na]⁺ | [C₁₇H₃₃NNaO₇]⁺ | 386.2151 |
| [M+K]⁺ | [C₁₇H₃₃KNO₇]⁺ | 402.1891 |
Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.
Postulated MS/MS Fragmentation Pattern of this compound
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion of this compound is expected to yield characteristic fragment ions resulting from the cleavage of the polyether backbone and the propargyl and amine terminal groups. The fragmentation of the PEG chain typically occurs via cleavage of the C-O and C-C bonds, leading to a series of ions separated by 44.0262 Da (the mass of an ethylene glycol unit). Cleavage at the C-C bond adjacent to the amine group (α-cleavage) is also a characteristic fragmentation pathway for amines.
Alternative Characterization Methods
While mass spectrometry is a powerful tool, other techniques provide complementary information for a comprehensive characterization of this compound conjugates.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Precise molecular weight, confirmation of conjugation, impurity profiling, and structural information via MS/MS. | High sensitivity, high resolution, and specificity. | Can be sensitive to sample purity and matrix effects. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, confirmation of functional groups, and quantification.[1] | Non-destructive, provides detailed structural information.[1] | Lower sensitivity compared to MS, requires larger sample amounts.[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation of conjugates from starting materials. | High-resolution separation, quantitative. | May require a universal detector (e.g., ELSD or CAD) for PEG-containing molecules lacking a strong chromophore.[1] |
Experimental Protocols
ESI-MS Analysis of this compound
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 10 µM in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS Parameters:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Drying Gas Flow: 8 L/min.
-
Drying Gas Temperature: 300 °C.
-
Mass Range: 100 - 1000 m/z.
-
Fragmentation Voltage: 70 V (for MS/MS).
-
MALDI-TOF MS Analysis of this compound
Sample Preparation:
-
Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
Prepare a 1 mg/mL solution of this compound in water.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
Instrument Parameters:
-
Ionization Mode: Positive ion reflectron.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Optimized for best signal-to-noise ratio.
-
Mass Range: 100 - 1000 m/z.
NMR Spectroscopy of this compound Conjugate
Sample Preparation:
-
Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16.
-
Temperature: 25 °C.
HPLC Analysis of this compound Conjugate Purity
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (for peptide/protein conjugates) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for conjugates lacking a strong chromophore.
-
Injection Volume: 20 µL.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of this compound conjugates.
PROTAC-Mediated Protein Degradation Pathway
This compound is a common linker used in the synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.[2]
Antibody-Drug Conjugate (ADC) Mechanism of Action
This compound can be used to link a cytotoxic drug to an antibody in an ADC. The general mechanism is depicted below.
References
A Comparative Guide to NMR and HPLC Analysis for Propargyl-PEG7-amine: Structure and Purity Confirmation
For researchers, scientists, and drug development professionals, the precise characterization of linker molecules like Propargyl-PEG7-amine is critical for the success of bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis. This guide provides a detailed comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the validation of this compound's chemical structure and the assessment of its purity.
Part 1: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive confirmation of a molecule's chemical structure.[1] It provides detailed information about the atomic arrangement and connectivity within the molecule by probing the magnetic properties of atomic nuclei. For this compound, NMR is used to verify the presence and integrity of its three key components: the terminal propargyl group, the 7-unit polyethylene glycol (PEG) spacer, and the terminal primary amine.[1][2]
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR data for this compound is outlined below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.[1]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a clean 5 mm NMR tube.[2] Note that in D₂O, the amine protons (NH₂) will exchange with deuterium and may become invisible or broad.
2. Data Acquisition:
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum with a spectral width of approximately -2 to 14 ppm.
-
Use 8-16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Utilize a spectrometer operating at 100 MHz or higher.
-
Acquire a standard proton-decoupled carbon spectrum.
-
A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Presentation: Expected NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on typical chemical shifts for the constituent functional groups and data from structurally similar molecules.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|---|
| Propargyl Group | |||||
| Alkyne Proton | HC≡C- | ~2.4 | Triplet (t) | 1H | Coupled to the adjacent methylene protons. |
| Methylene Protons | -CH₂-C≡CH | ~4.2 | Doublet (d) | 2H | Deshielded by the ether oxygen and coupled to the alkyne proton. |
| PEG Spacer | |||||
| PEG Backbone | -O-CH₂-CH₂-O- | ~3.6-3.7 | Multiplet (m) | ~24H | Overlapping signals from the repeating ethylene glycol units. |
| Terminal Methylene | -O-CH₂-CH₂-NH₂ | ~3.5 | Triplet (t) | 2H | Adjacent to the other PEG methylene group. |
| Amine Group | |||||
| Terminal Methylene | -CH₂-NH₂ | ~2.9 | Triplet (t) | 2H | Adjacent to the amine group. |
| Amine Protons | -NH₂ | ~1.5-2.5 | Broad Singlet (br s) | 2H | Chemical shift can be variable and concentration-dependent. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Label | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Propargyl Group | |||
| Alkyne Carbon | HC≡C- | ~75 | |
| Alkyne Carbon | HC≡C- | ~80 | |
| Methylene Carbon | -CH₂-C≡CH | ~58 | Carbon adjacent to the alkyne and ether oxygen. |
| PEG Spacer | |||
| PEG Backbone | -O-CH₂-CH₂-O- | ~70-71 | Characteristic signal for the PEG repeating units. |
| Terminal Methylene | -O-CH₂-CH₂-NH₂ | ~73 | Adjacent to the other PEG methylene group. |
| Amine Group |
| Terminal Methylene | -CH₂-NH₂ | ~42 | Carbon adjacent to the primary amine. |
Part 2: HPLC Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of chemical compounds. It separates the target molecule from unreacted starting materials, byproducts, and other impurities, allowing for accurate quantification.
A significant challenge in the HPLC analysis of PEGylated molecules is their lack of a strong UV chromophore. To overcome this, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed, as they do not require the analyte to absorb UV light.
Experimental Protocol: HPLC
The following is a representative Reverse-Phase HPLC (RP-HPLC) protocol for purity analysis.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.
-
The solvent should be the mobile phase or a compatible mixture (e.g., acetonitrile/water).
2. HPLC Conditions:
-
Instrumentation : A standard HPLC system equipped with a suitable detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient : A linear gradient, for example, from 5% B to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : Ambient or controlled at 25-30°C.
-
Detector : ELSD, CAD, or Mass Spectrometer (MS). If derivatization with a UV-active tag is performed, a UV detector can be used.
-
Injection Volume : 10-20 µL.
Data Presentation: Comparison of HPLC Methods
Purity is calculated based on the area percentage of the main peak in the chromatogram. Different HPLC methods can be used depending on the specific impurities of interest.
Table 3: Comparison of HPLC Techniques for this compound Analysis
| Technique | Principle of Separation | Primary Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Reverse-Phase (RP-HPLC) | Polarity / Hydrophobicity | Purity Assessment. Separation of the main compound from less polar or more polar impurities. | High resolution, excellent reproducibility, compatible with MS detectors. | Requires non-volatile analytes for ELSD/CAD detection. |
| Size-Exclusion (SEC-HPLC) | Hydrodynamic Volume (Size) | Aggregate Analysis. Separating oligomers, aggregates, or unreacted large molecules. | Mild separation conditions, preserves molecular structure. | Lower resolution for molecules of similar size. |
| Hydrophilic Interaction (HILIC) | Polarity | Separation of highly polar compounds. | Good for retaining and separating polar molecules that have little or no retention in RP-HPLC. | Can have longer equilibration times and may be less robust than RP-HPLC. |
Part 3: Visualized Workflows and Comparisons
To clarify the roles and relationship between NMR and HPLC in the quality control workflow, the following diagrams are provided.
Caption: Analytical workflow for structure and purity validation.
Caption: Comparative roles of NMR and HPLC in quality control.
Part 4: Head-to-Head Comparison: NMR vs. HPLC
While NMR and HPLC are often used in a complementary fashion, they provide fundamentally different information. The table below offers an objective comparison of their capabilities in the context of this compound analysis.
Table 4: Objective Comparison of NMR and HPLC
| Feature | NMR Spectroscopy | HPLC |
|---|---|---|
| Primary Use | Structural Elucidation | Purity Quantification & Separation |
| Information Provided | Atomic connectivity, functional group identity, molecular structure. | Percentage of main component and impurities, retention time. |
| Alternative Techniques | X-ray Crystallography (for solids), Mass Spectrometry (for molecular weight). | Gas Chromatography (GC), Capillary Electrophoresis (CE), Supercritical Fluid Chromatography (SFC). |
| Detection Principle | Nuclear spin in a magnetic field. | Various (UV absorbance, light scattering, mass, etc.). |
| Quantitative Capability | Possible with an internal standard (qNMR), but primarily qualitative. | Highly accurate and reproducible quantification. |
| Sensitivity | Lower (mg scale). | High (µg to ng scale). |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Can be more complex, involving filtration and dilution. |
| Throughput | Lower; each experiment can take minutes to hours. | Higher; automated systems can run many samples sequentially. |
| Key Strength | Unambiguous structure confirmation. | Precise purity determination. |
Conclusion: An Integrated Approach
For the comprehensive characterization of this compound, NMR and HPLC are not competing but complementary techniques. NMR serves as the foundational analysis to confirm that the correct molecule has been synthesized. Following this confirmation, HPLC provides the crucial quantitative data to ensure the material meets the high purity standards (>95-98%) required for sensitive downstream applications in research and drug development. The combined use of both methods provides the highest level of confidence in the quality and identity of the product.
References
A Comparative Guide to Propargyl-PEG-Amine Linkers: Unraveling the Impact of Chain Length
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate linker is a critical step in the design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's properties can significantly influence the solubility, stability, pharmacokinetics, and efficacy of the final conjugate.[1][2][3] Propargyl-PEG-amine linkers are heterobifunctional molecules that are instrumental in modern bioconjugation strategies. They feature a terminal propargyl group for "click chemistry," a primary amine for conjugation to biomolecules, and a polyethylene glycol (PEG) spacer that dictates many of the linker's characteristics.[4][5]
This guide provides an objective comparison of Propargyl-PEG7-amine with other commonly used PEG linkers of varying lengths: Propargyl-PEG3-amine, Propargyl-PEG5-amine, and Propargyl-PEG8-amine. By understanding the nuanced differences imparted by the PEG chain length, researchers can make more informed decisions in the design of novel bioconjugates.
Physicochemical Properties: A Head-to-Head Comparison
The length of the PEG chain is a key determinant of the linker's physicochemical properties. As the number of PEG units increases, so do the molecular weight, linker length, and hydrophilicity. These differences can have a profound impact on the performance of the final bioconjugate.
| Property | Propargyl-PEG3-amine | Propargyl-PEG5-amine | This compound | Propargyl-PEG8-amine |
| Chemical Formula | C₉H₁₇NO₃ | C₁₃H₂₅NO₅ | C₁₇H₃₃NO₇ | C₁₉H₃₇NO₈ |
| Molecular Weight ( g/mol ) | 187.24 | 275.35 | 363.45 | 407.5 |
| Number of PEG Units | 3 | 5 | 7 | 8 |
| Calculated Linker Length (Å) | ~14.8 | ~22.2 | ~29.6 | ~33.3 |
| Hydrophilicity | Moderate | High | Higher | Highest |
Note: Calculated linker length is an approximation based on the extended conformation of the PEG chain and is derived from data for the corresponding Propargyl-PEGn-acid series. Hydrophilicity is a qualitative assessment based on the number of PEG units.
The Impact of PEG Linker Length on Bioconjugate Performance
The length of the Propargyl-PEG-amine linker plays a crucial role in several key performance aspects of a bioconjugate.
-
Solubility and Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate. The hydrophilic nature of the PEG linker helps to mitigate this by creating a hydration shell around the payload. Longer PEG chains, such as in this compound and Propargyl-PEG8-amine, provide a greater hydrophilic contribution, which can be essential for highly hydrophobic payloads or when a high drug-to-antibody ratio (DAR) is desired.
-
Pharmacokinetics: The hydrodynamic radius of a bioconjugate is influenced by the length of the PEG linker. A larger hydrodynamic radius, typically conferred by longer PEG chains, can reduce renal clearance and extend the plasma half-life of the bioconjugate. This prolonged circulation time can lead to greater accumulation of the therapeutic at the target site, potentially enhancing efficacy.
-
Steric Hindrance: While longer PEG chains offer advantages in terms of solubility and pharmacokinetics, they can also introduce greater steric hindrance. This may interfere with the binding of an antibody to its target antigen or the formation of the ternary complex in PROTACs. In such cases, shorter linkers like Propargyl-PEG3-amine and Propargyl-PEG5-amine may be more suitable.
-
In Vitro Potency: The effect of PEG linker length on in vitro cytotoxicity can be complex and is often dependent on the specific antibody, payload, and target. In some cases, longer PEG linkers have been associated with a decrease in in vitro potency, highlighting a potential trade-off between pharmacokinetic benefits and immediate cytotoxic activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of bioconjugates prepared with different PEG linker lengths. Below are representative protocols for key experiments.
ADC Synthesis and Characterization
This protocol outlines the general steps for conjugating a payload to an antibody using a Propargyl-PEG-amine linker.
Materials:
-
Monoclonal antibody (mAb)
-
Propargyl-PEGn-amine linker (n=3, 5, 7, or 8)
-
Azide-functionalized payload
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody-Linker Conjugation: The primary amine of the Propargyl-PEG-amine linker is conjugated to a carboxyl group on the antibody via amide bond formation, often activated by EDC/NHS chemistry.
-
Click Chemistry: The azide-functionalized payload is then "clicked" onto the propargyl group of the antibody-linker conjugate using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Purification: The resulting ADC is purified from unreacted linker, payload, and aggregates using size-exclusion chromatography (SEC).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Purity and Aggregation: Assessed by SEC.
-
Identity and Integrity: Confirmed by mass spectrometry.
-
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line
-
Cell culture medium
-
ADCs with different Propargyl-PEG-amine linkers
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Pharmacokinetic Study
This study evaluates the clearance and half-life of the ADC in an animal model.
Materials:
-
Rodent model (e.g., mice or rats)
-
ADCs with different Propargyl-PEG-amine linkers
-
Sterile, biocompatible buffer
-
Blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Measure the concentration of the ADC in the plasma samples using a validated method like ELISA.
-
Data Analysis: Plot the plasma concentration of the ADC versus time and determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
The choice of a Propargyl-PEG-amine linker is a critical design parameter in the development of bioconjugates. While longer linkers like this compound and Propargyl-PEG8-amine offer superior hydrophilicity and the potential for an extended in vivo half-life, they may introduce steric hindrance. Conversely, the shorter Propargyl-PEG3-amine and Propargyl-PEG5-amine linkers minimize steric concerns but may be less effective at solubilizing highly hydrophobic payloads. The optimal PEG linker length must be carefully considered and empirically determined for each specific application to achieve the desired balance of solubility, stability, and biological activity.
References
Navigating Bioconjugation: A Comparative Guide to Propargyl-PEG7-Amine Conjugates and Their Alternatives
For researchers, scientists, and drug development professionals, the precise and stable linkage of molecules is a cornerstone of creating next-generation therapeutics and research tools. Propargyl-PEG7-amine, a heterobifunctional linker, has emerged as a valuable component in the bioconjugation toolkit, particularly for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the functional activity of conjugates synthesized with this compound versus its key alternatives, supported by experimental data and detailed methodologies.
The utility of this compound lies in its dual functionality: a terminal propargyl (alkyne) group and an amine group, separated by a seven-unit polyethylene glycol (PEG) spacer. The propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction, for conjugation to azide-modified molecules. The amine group allows for straightforward coupling to molecules with activated carboxylic acids. The PEG spacer enhances solubility and provides spatial separation between the conjugated molecules.
However, the choice of linker is a critical design parameter that can significantly impact the biological activity, stability, and pharmacokinetic properties of the final conjugate. Key alternatives to this compound include linkers with different reactive functionalities, such as Azido-PEG-amines for a "reversed" click chemistry approach, and cyclooctyne-bearing linkers like DBCO-PEG-amines for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC).
Quantitative Comparison of Linker Performance
The efficacy of a bioconjugate is often determined by its biological activity, which can be quantified through various in vitro and in vivo assays. For ADCs, a key metric is the half-maximal inhibitory concentration (IC50) in cytotoxicity assays. For PROTACs, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are crucial parameters.
While direct head-to-head studies with this compound are not always available in the public domain, the following table summarizes representative data from studies comparing different linker technologies to illustrate the impact of the linker on the final conjugate's performance. It is important to note that these values can vary significantly based on the specific antibody, payload, target protein, and cell line used.
| Linker Type/Conjugation Method | Application | Key Performance Metric | Value | Reference |
| Alkyne-PEG (via CuAAC) | PROTAC (TBK1 degradation) | DC50 | 3 nM | [1] |
| PROTAC (TBK1 degradation) | Dmax | 96% | [1] | |
| ADC (HER2-positive cells) | IC50 | 8.8 pM | [2] | |
| Azide-PEG (via CuAAC) | ADC (General) | - | Comparable to Alkyne-PEG | [3][4] |
| DBCO-PEG (via SPAAC) | ADC (General) | - | Generally comparable to CuAAC in vitro | |
| Live-Cell Labeling | Cell Viability | High | ||
| Cleavable Linker (Val-Cit) | ADC (HER2-positive cells) | IC50 | 14.3 pM | |
| Non-cleavable Linker (SMCC) | ADC (General) | Stability | High |
Note: The data presented are illustrative and sourced from different studies. Direct comparison should be made with caution due to variations in experimental setups.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates. Below are protocols for key functional assays used to validate the biological activity of this compound conjugates and their alternatives.
In Vitro Cytotoxicity Assay (MTT Assay for ADCs)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Complete cell culture medium
-
ADC constructs and controls (unconjugated antibody, free drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Antibody Internalization Assay
This assay confirms that the ADC is internalized by the target cells, which is often a prerequisite for payload release.
Materials:
-
Target cancer cell line
-
Fluorescently labeled ADC
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed target cells on coverslips or in plates and allow them to adhere. Treat the cells with the fluorescently labeled ADC for various time points (e.g., 0, 1, 4, 24 hours).
-
Washing: After incubation, wash the cells with cold PBS to remove non-bound ADC.
-
Quenching (Optional): To distinguish between surface-bound and internalized ADC, a quenching agent (e.g., trypan blue) can be added to quench the fluorescence of the non-internalized ADC.
-
Visualization/Quantification: Analyze the cells by fluorescence microscopy to visualize internalization or by flow cytometry to quantify the mean fluorescence intensity of the cell population.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This assay quantifies the degradation of a target protein induced by a PROTAC.
Materials:
-
Target cell line
-
PROTAC constructs and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway for PROTACs, a typical experimental workflow, and the logical comparison between different bioconjugation chemistries.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Caption: Logical comparison of CuAAC and SPAAC bioconjugation.
Conclusion
The choice between this compound and its alternatives is highly dependent on the specific application. For in vitro applications where reaction speed is paramount and the potential cytotoxicity from a copper catalyst is not a concern, this compound and Azido-PEG linkers utilizing CuAAC are excellent choices due to their rapid kinetics. For in vivo applications, including the development of ADCs and PROTACs for therapeutic use, the biocompatibility of the conjugation chemistry is a primary consideration. In these cases, DBCO-functionalized PEG linkers that enable copper-free SPAAC are often the preferred alternative, despite their generally slower reaction rates. The absence of a copper catalyst minimizes the risk of cellular toxicity. The experimental protocols and comparative data presented in this guide provide a framework for the rational evaluation and selection of the most appropriate linker technology for the development of novel and effective bioconjugates.
References
A Comparative Analysis of Propargyl-PEG7-Acid and Maleimide-Based Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design and efficacy of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. This guide provides an objective, data-driven comparison of two prominent linker technologies: Propargyl-PEG7-acid, which utilizes click chemistry, and traditional maleimide-based linkers, which react with thiols.
The stability, reactivity, and specificity of the linker are paramount, directly impacting the therapeutic window and safety profile of the resulting conjugate. This analysis delves into the fundamental chemical differences between these two linkers, presenting a clear comparison of their performance backed by experimental data and detailed protocols.
At a Glance: Key Performance Differences
| Feature | Propargyl-PEG7-Acid (Click Chemistry) | Maleimide-Based Linkers (Thiol Chemistry) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-Michael Addition |
| Target Moiety | Azide | Thiol (e.g., Cysteine) |
| Linkage Formed | 1,2,3-Triazole | Thiosuccinimide (Thioether) |
| Linkage Stability | Very High (Considered permanent)[1][2] | Variable (Prone to retro-Michael reaction)[1][3] |
| Stoichiometry | Well-defined, controllable[4] | Can result in diverse reaction products and lack of controlled stoichiometry |
| Reaction pH | Wide range, generally biocompatible | Optimal at pH 6.5-7.5 to ensure selectivity for thiols over amines |
In-Depth Analysis of Linker Stability and Reactivity
The most significant differentiator between Propargyl-PEG7-acid and maleimide-based linkers is the stability of the resulting covalent bond.
Propargyl-PEG7-Acid: This linker utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a highly stable 1,2,3-triazole ring. This linkage is exceptionally robust and is considered non-cleavable under typical physiological conditions, being resistant to hydrolysis, enzymatic degradation, and redox conditions. This high stability ensures that the conjugated payload remains attached to the biomolecule until it reaches its target, minimizing off-target toxicity. While specific in-vivo half-life data for Propargyl-PEG7-acid conjugates is still emerging, the inherent stability of the triazole linkage suggests a long plasma half-life.
Maleimide-Based Linkers: These linkers react with thiol groups on cysteine residues via a Michael addition to form a thiosuccinimide bond. While this reaction is rapid and selective at a physiological pH, the resulting linkage is susceptible to a retro-Michael reaction. This reversal of the conjugation reaction can lead to premature release of the payload in vivo, which can then bind to other circulating proteins like albumin, leading to off-target toxicity and reduced efficacy.
The stability of the maleimide-thiol conjugate is a critical concern, with studies showing that maleimide-based ADCs can lose a significant portion of their payload in vivo, with deconjugation half-lives reported to be in the range of 4-5 days in rats. However, the stability of the thiosuccinimide ring can be enhanced through hydrolysis to form a ring-opened, stable succinamic acid derivative, which is resistant to the retro-Michael reaction. The rate of this stabilizing hydrolysis can be influenced by the local chemical environment and the structure of the maleimide linker itself.
A head-to-head comparison for conjugating Variable domains of heavy-chain-only antibodies (VHHs) demonstrated that click chemistry resulted in well-defined conjugates with a controllable stoichiometry, whereas maleimide-thiol conjugation led to a more diverse range of reaction products. Furthermore, the functional binding capacity of the VHHs after conjugation via click chemistry was found to be at least equal to or better than the maleimide-thiol conjugates.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the stability of conjugates formed using these two linker technologies. It is important to note that the data for maleimide-based linkers can be highly variable depending on the specific linker structure and the experimental conditions.
Table 1: Comparative Stability of Linker Chemistries
| Linker Type | Conjugation Chemistry | Cleavability | In Vivo Half-Life (Linkage) | Key Stability Characteristics |
| Propargyl-PEG-Acid | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Non-cleavable | Expected to be long (data emerging) | Forms a highly stable triazole ring, resistant to enzymatic and hydrolytic degradation. |
| Maleimide-Based | Thiol-Michael Addition | Both (cleavable via retro-Michael, can be stabilized) | Variable (can be hours to days) | Prone to retro-Michael reaction, leading to deconjugation. Stability can be improved by linker engineering and succinimide ring hydrolysis. |
Table 2: Stability of Maleimide-Thiol Conjugates in the Presence of Thiols
| Linker Type | Thiol Source | Test Condition | Half-life | Reference |
| Traditional Thiol-Maleimide | Plasma | In vitro/In vivo | Payload shedding of 50-75% observed | |
| Maleimide-based ADC | Rat Plasma | In vivo | 4-5 days for deconjugation | |
| Maleamic methyl ester-based ADC | Albumin solution (25 mg/mL) | 14 days at 37 °C | ~3.8% payload shedding |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible and comparative evaluation of linker performance.
Protocol 1: Comparative In Vitro Plasma Stability Assay
This protocol outlines a method to directly compare the stability of bioconjugates prepared with Propargyl-PEG7-acid and a maleimide-based linker.
Objective: To determine the rate of payload deconjugation from a biomolecule (e.g., an antibody) in plasma.
Materials:
-
Bioconjugate 1 (with Propargyl-PEG7-acid linker)
-
Bioconjugate 2 (with maleimide-based linker)
-
Human, rat, or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Spike each bioconjugate into separate aliquots of plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample.
-
Immediately process the samples to stop any further reaction, for example, by freezing at -80°C or by protein precipitation.
-
Analyze the samples by LC-MS to quantify the amount of intact bioconjugate remaining.
-
Plot the percentage of intact bioconjugate versus time for each linker to determine the stability profile and calculate the half-life of deconjugation.
Protocol 2: Determination of Conjugation Efficiency
This protocol can be used to compare the efficiency of the conjugation reaction for both linker types.
Objective: To determine the drug-to-antibody ratio (DAR) or the degree of labeling (DOL) for each conjugation reaction.
Materials:
-
Biomolecule (e.g., antibody)
-
Propargyl-PEG7-acid linker and azide-functionalized payload
-
Maleimide-based linker and thiol-functionalized payload
-
Appropriate buffers and catalysts for each reaction
-
Analytical instrumentation (e.g., HIC-HPLC, UV-Vis spectroscopy, or Mass Spectrometry)
Methodology:
-
Perform the conjugation reactions for both linker types according to established protocols. For Propargyl-PEG7-acid, this will involve the CuAAC reaction. For the maleimide linker, this will be the thiol-Michael addition.
-
After the reaction is complete, purify the bioconjugates to remove any unreacted linker and payload.
-
Analyze the purified bioconjugates to determine the average number of payload molecules conjugated to each biomolecule.
-
HIC-HPLC: Hydrophobic Interaction Chromatography can be used to separate species with different numbers of conjugated payloads.
-
UV-Vis Spectroscopy: If the payload has a distinct UV absorbance, the DAR can be calculated by measuring the absorbance at two different wavelengths (one for the protein and one for the payload).
-
Mass Spectrometry: Mass spectrometry can be used to determine the exact mass of the bioconjugate, from which the DAR can be calculated.
-
-
Compare the resulting DAR/DOL values to assess the relative efficiency of each conjugation method.
Visualizing the Chemistry and Workflows
To further clarify the processes discussed, the following diagrams illustrate the reaction pathways and a typical experimental workflow.
Caption: Comparative reaction pathways for Propargyl-PEG7-acid and maleimide-based linkers.
Caption: A generalized workflow for the comparative stability analysis of bioconjugates.
Conclusion
The selection between Propargyl-PEG7-acid and maleimide-based linkers represents a critical choice in the design of bioconjugates, with significant implications for the stability and performance of the final product.
Propargyl-PEG7-acid , through the formation of a highly stable triazole linkage via click chemistry, offers a robust and reliable method for creating non-cleavable bioconjugates. This approach provides excellent control over stoichiometry and results in a highly stable product, which is often desirable for minimizing off-target effects.
Maleimide-based linkers , while offering rapid and selective conjugation to thiols, present a significant challenge due to the potential for in vivo instability of the thiosuccinimide bond. While strategies exist to mitigate this instability, the inherent risk of premature payload release necessitates careful consideration and rigorous experimental validation.
Ultimately, the choice of linker technology will depend on the specific requirements of the application. For applications demanding high stability and a well-defined, homogeneous product, Propargyl-PEG7-acid and click chemistry present a superior choice. For applications where some degree of lability may be tolerated or desired, and for historical precedent, maleimide-based linkers may still be considered, albeit with a thorough understanding and characterization of their stability profile.
References
Decoding Specificity: A Comparative Guide to Propargyl-PEG7-Amine in Biorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the specificity of a labeling reagent is paramount. Propargyl-PEG7-amine, a popular choice for introducing a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a versatile tool for attaching probes to biomolecules. This guide provides an objective comparison of this compound with its alternatives, focusing on the critical aspect of labeling specificity, supported by experimental data and detailed validation protocols.
The precision of biorthogonal labeling hinges on the ability of a probe to selectively react with its intended target, minimizing off-target interactions that can lead to confounding results. This compound, in concert with its azide-functionalized partners, has been instrumental in advancing proteomics, drug delivery, and the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). However, understanding its performance in the context of labeling specificity is crucial for robust experimental design.
Performance Comparison: this compound vs. Alternatives
The primary alternative to the CuAAC chemistry utilized by this compound is the strain-promoted alkyne-azide cycloaddition (SPAAC). SPAAC reagents, such as those containing a dibenzocyclooctyne (DBCO) group, circumvent the need for a potentially cytotoxic copper catalyst, making them a common choice for live-cell imaging. The following table summarizes key performance metrics based on available experimental data, particularly from proteomic analyses.
| Feature | This compound (CuAAC) | DBCO-containing Linkers (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Kinetics | Generally very fast and tunable with the use of different copper sources and ligands.[1] | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹.[1] |
| Biocompatibility | The copper(I) catalyst can be cytotoxic, limiting its application in live-cell and in-vivo studies without careful optimization. | Excellent for live-cell and in-vivo applications due to the absence of a metal catalyst. |
| Specificity & Off-Target Reactions | In the presence of a copper catalyst, terminal alkynes can exhibit weak, non-specific labeling of proteins.[2] | The strained alkyne can react with cysteine residues (thiol-yne addition), potentially leading to higher background signals.[2][3] |
| Signal-to-Noise Ratio | With optimized protocols, CuAAC can achieve a high signal-to-noise ratio and has shown higher protein identification in some proteomic studies. | The potential for non-specific reactions with thiols can sometimes result in a lower signal-to-noise ratio compared to CuAAC in cell lysate experiments. |
A comparative study on O-GlcNAc proteomics provides quantitative insight into the performance of CuAAC versus SPAAC in identifying modified proteins from cell lysates.
| Metric | CuAAC (with Biotin-Diazo-Alkyne) | SPAAC (with Biotin-DIBO-Alkyne) |
| Total Putative O-GlcNAc Modified Proteins Identified | 229 | 188 |
| Proteins Overlapping Between Both Methods | \multicolumn{2}{c | }{114} |
| Verified Proteins in O-GlcNAc Database (dbOGAP) | 74 | 46 |
| Data from a comparative analysis of CuAAC and SPAAC in O-GlcNAc proteomics in A549 cells. |
These findings suggest that for proteomic applications on cell lysates where maximizing protein identification is a priority, the CuAAC reaction with a propargyl-containing probe can be more effective. However, the potential for non-specific labeling with both chemistries necessitates rigorous validation.
Experimental Protocols for Validating Labeling Specificity
To ensure the reliability of data generated using this compound or any other biorthogonal labeling reagent, it is imperative to perform experiments that validate labeling specificity.
Protocol 1: Assessing Non-Specific Binding Using Negative Controls
This protocol is designed to determine the level of background signal arising from non-specific binding of the labeling and detection reagents.
Materials:
-
Cells or protein samples of interest
-
Metabolic labeling reagent (e.g., an azide-modified amino acid or sugar) - if applicable
-
This compound
-
Azide-functionalized detection reagent (e.g., biotin-azide or a fluorescent azide)
-
Click chemistry reaction components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Methodology:
-
Prepare two sets of samples:
-
Test Sample: Incubate cells with the metabolic labeling reagent (if applicable) to introduce the azide handle onto the target biomolecules.
-
Negative Control: Incubate cells under the same conditions but without the metabolic labeling reagent. This sample will not have the azide handle for the click reaction.
-
-
Lysis and Protein Quantification: Lyse the cells from both samples and determine the protein concentration to ensure equal loading in subsequent steps.
-
This compound Conjugation (if labeling primary amines): If directly labeling proteins, conjugate this compound to the protein lysates. For metabolic labeling, this step is omitted.
-
Click Chemistry Reaction: Perform the CuAAC reaction on both the test and negative control lysates by adding the azide-functionalized detection reagent and the click chemistry reaction components.
-
Analysis:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody or streptavidin conjugate that recognizes the detection reagent (e.g., anti-biotin or streptavidin-HRP). A specific signal should only be observed in the test sample lane. Any bands appearing in the negative control lane indicate non-specific labeling.
-
Mass Spectrometry: For a more comprehensive analysis, subject both samples to proteomic analysis. The number and intensity of proteins identified in the negative control sample will provide a quantitative measure of the off-target labeling.
-
Protocol 2: In-gel Fluorescence for Visualizing Specificity
This protocol provides a visual assessment of on-target versus non-specific labeling.
Materials:
-
As in Protocol 1, but with a fluorescent azide as the detection reagent.
-
SDS-PAGE gel imaging system.
Methodology:
-
Follow steps 1-4 of Protocol 1 , using a fluorescent azide for the click chemistry reaction.
-
SDS-PAGE Analysis: After the click reaction, run the protein lysates from the test and negative control samples on an SDS-PAGE gel.
-
In-gel Fluorescence Scan: Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Coomassie Staining: After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein loading in each lane.
-
Analysis: Compare the fluorescent bands between the test and negative control lanes. Specific labeling will result in distinct fluorescent bands in the test sample that are absent or significantly weaker in the negative control. The Coomassie stain will confirm equal protein loading.
Visualizing the Workflow and Logic
To further clarify the experimental design and the underlying principles of validating labeling specificity, the following diagrams are provided.
Caption: Workflow for validating labeling specificity using a negative control.
Caption: Decision pathway for selecting a biorthogonal labeling strategy.
References
A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for Propargyl-PEG7-Amine
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a cornerstone of modern biotechnology and drug development. Among the myriad of conjugation techniques, "click chemistry," particularly the azide-alkyne cycloaddition, has emerged as a powerful tool due to its high efficiency, specificity, and biocompatibility. Propargyl-PEG7-amine, a heterobifunctional linker featuring a terminal alkyne, a polyethylene glycol (PEG) spacer, and a primary amine, is a versatile reagent for introducing an alkyne handle onto proteins and other molecules.[1][2] This guide provides an objective comparison of the two primary methods for utilizing the alkyne functionality of this compound: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC).
Executive Summary
The choice between CuAAC and SPAAC for conjugating this compound depends critically on the experimental context, particularly the sensitivity of the biological system to copper ions and the desired reaction kinetics. CuAAC offers rapid reaction rates but requires a copper catalyst that can be cytotoxic.[3][4] In contrast, SPAAC avoids copper-induced toxicity, making it ideal for in vivo and live-cell applications, though it generally exhibits slower reaction kinetics compared to CuAAC.[5]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions involving terminal alkynes like the one present in this compound. It is important to note that specific reaction rates and yields can vary depending on the reaction partners, solvent, temperature, and other conditions.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) | 10¹ - 10⁴ M⁻¹s⁻¹ | BCN: ~0.1 M⁻¹s⁻¹ DBCO: ~0.3 M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 4 hours | 30 minutes - 12 hours |
| Typical Yield | 70 - 95% | 80 - 99% |
| Optimal Temperature | 25 - 37 °C | 4 - 37 °C |
| pH Range | 4 - 11 | 4 - 10 |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for in vivo applications |
Reaction Mechanisms and Workflows
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to activate the terminal alkyne of this compound for reaction with an azide. In contrast, SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a metal catalyst, driven by the release of ring strain.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Propargyl-peg7-amine
Researchers and laboratory personnel must adhere to strict safety protocols for the handling and disposal of Propargyl-peg7-amine to ensure personal safety and environmental protection. This guide provides a comprehensive, step-by-step approach to its proper disposal, drawing on safety data for structurally related compounds.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound and its associated waste. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect for tears or punctures before use and change them frequently. |
| Eyes | Safety goggles with side-shields | Provides protection from splashes and aerosols. A face shield may be necessary for procedures with a high risk of splashing.[1][2] |
| Body | Laboratory coat or disposable gown | A lab coat should be worn at all times. A disposable gown offers additional protection during tasks with a higher risk of splashes.[1] |
| Respiratory | Chemical fume hood | All handling of solid and liquid forms of this compound should be conducted within a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The proper segregation and disposal of waste contaminated with this compound are critical for laboratory safety and environmental compliance.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as weighing paper, contaminated gloves, and absorbent materials from spills, must be placed in a clearly labeled hazardous waste container designated for solid chemical waste.[1]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
Contaminated Labware: Disposable items like pipette tips and tubes that have come into contact with the chemical should be disposed of in the designated solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), with the rinsate collected as hazardous liquid waste.
2. Spill Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand. While wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS office for assistance.
3. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's official hazardous waste management program. Ensure all waste containers are properly labeled and sealed before collection.
Disposal Workflow
The following diagram outlines the key decision points and steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Propargyl-peg7-amine
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling Propargyl-peg7-amine. The following table summarizes the required PPE for various stages of handling.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[1][2][3] |
| Eyes | Safety goggles with side-shields | Provides protection from splashes and aerosols. A face shield may be required for procedures with a high risk of splashing.[1][4] |
| Body | Laboratory coat or disposable gown | A lab coat should be worn at all times in the laboratory. For tasks with a higher risk of splashes, a disposable gown offers additional protection. |
| Respiratory | Chemical fume hood | All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Operational Plan: Safe Handling Procedures
This section details the procedural workflow for handling this compound from receipt to disposal.
| Step | Procedure | Key Considerations |
| 1. Receiving and Inspection | Upon receipt, visually inspect the package for any signs of damage or leakage. | If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately. If intact, transfer it to the designated storage area. |
| 2. Storage | Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. | Consult the manufacturer's instructions for the recommended storage temperature. It should be stored away from oxidizing agents, acids, and heat sources. |
| 3. Handling and Preparation | Don the appropriate PPE as detailed in the table above. All handling of the compound should be performed within a chemical fume hood. | Weighing: Use a dedicated, clean weighing vessel. Minimize the creation of dust when handling the solid material. Dissolving: Slowly add the solvent to the solid to avoid splashing. |
| 4. Reactions | Conduct all reactions involving this compound within a chemical fume hood. | Use appropriate reaction vessels and ensure the setup is secure. |
| 5. Spill Management | In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). | Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS office. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container. |
| Liquid Waste | Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. |
| Final Disposal | Dispose of all waste containing this compound through your institution's hazardous waste management program. |
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
